The compound 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is a highly specialized, bis-electrophilic heterocyclic building block utilized extensively in the rational design of targeted therapeutics, particularly Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors (TKIs) [1].
To understand its value in drug development, one must analyze the causality behind its specific substitution pattern:
The 2,4-Dichloro Core: The presence of two leaving groups (chlorines) on the electron-deficient pyrimidine ring enables orthogonal, regioselective Nucleophilic Aromatic Substitution (SNAr). This allows synthetic chemists to sequentially install two distinct pharmacophores—typically an aniline derivative at C4 to occupy the kinase allosteric pocket, and a solubilizing aliphatic amine at C2 to project into the solvent-exposed region.
The 8-Fluoro Substitution: Fluorine at the C8 position exerts a profound stereoelectronic effect. It sterically shields the adjacent N1 nitrogen without adding significant bulk, modulating the pKa of the quinazoline core. This precise tuning is critical because the N1 nitrogen often serves as a primary hydrogen bond acceptor for the methionine residue (e.g., Met793 in EGFR) within the kinase hinge region. Furthermore, the strong C-F bond blocks oxidative metabolism at the C8 position, increasing the API's in vivo half-life.
The 7-Methoxy Substitution: As an electron-donating group, the 7-methoxy moiety fine-tunes the electrophilicity of the quinazoline core, preventing over-reactivity during synthesis. In the final API, it often serves as a vector for solvent-exposed interactions or as a synthetic handle for further functionalization (e.g., cleavage to a hydroxyl group for subsequent etherification) [2].
The utility of 2,4-dichloroquinazolines is governed by the inherent electronic asymmetry of the pyrimidine ring. The C4 position is flanked by N3 and is conjugated with N1, making it the most electron-deficient carbon in the system (lowest Unoccupied Molecular Orbital, LUMO).
When a nucleophile (such as an aniline) is introduced, it attacks the C4 position to form a Meisenheimer complex. This transition state is highly stabilized by the electronegativity of both nitrogen atoms. Once the C4 chlorine is displaced, the newly installed electron-donating amine pumps electron density back into the quinazoline ring. This resonance deactivates the system, rendering the C2 chlorine significantly less reactive. Consequently, the C2 position requires harsher conditions (higher temperatures, stronger nucleophiles, or palladium catalysis) to undergo a subsequent SNAr reaction, allowing for perfect synthetic control [3].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues and thermodynamic indicators are embedded within the steps to confirm reaction progress without relying solely on instrumentation.
Protocol 1: Synthesis of the 2,4-Dichloro Core via POCl3 Chlorination
This workflow converts 8-fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione into the target 2,4-dichloro compound. The addition of a base (N,N-dimethylaniline or DIPEA) is causally linked to the formation of a highly reactive Vilsmeier-type intermediate, which significantly accelerates the chlorination compared to using POCl3 alone [4].
Step-by-Step Methodology:
Preparation: In a rigorously dried, argon-purged round-bottom flask, suspend 1.0 equivalent of 8-fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione in 10-15 volumetric equivalents of Phosphorus Oxychloride (POCl3). Caution: POCl3 is highly corrosive and reacts violently with moisture.
Catalysis: Slowly add 1.5 equivalents of N,N-dimethylaniline dropwise. Self-Validation: The suspension will begin to dissolve, and a slight exotherm will be observed, indicating the formation of the active chlorinating complex.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 105-110 °C for 4 to 6 hours.
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 7:3). Self-Validation: The highly polar dione (remaining near the baseline) will completely convert to a highly non-polar spot (the dichloro product) migrating near the solvent front.
Quenching (Critical Step): Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove ~50% of the excess POCl3. Slowly and dropwise, pour the remaining concentrated mixture over a vigorously stirred beaker of crushed ice. Causality: The slow addition controls the violently exothermic hydrolysis of POCl3 into phosphoric and hydrochloric acids.
Isolation: The target compound, 2,4-dichloro-8-fluoro-7-methoxyquinazoline, will precipitate immediately as an off-white solid. Filter via a Büchner funnel, wash extensively with ice-cold distilled water to remove acidic residues, and dry under high vacuum over P2O5 [4].
Diagram 2: Two-step synthetic workflow from substituted anthranilic acid to the dichloroquinazoline core.
This protocol details the attachment of the primary pharmacophore at the C4 position, leveraging the electronic disparity between the C4 and C2 chlorines.
Step-by-Step Methodology:
Solvation: Dissolve 1.0 equivalent of 2,4-dichloro-8-fluoro-7-methoxyquinazoline in anhydrous Isopropanol (IPA) or N,N-Dimethylformamide (DMF) at room temperature.
Nucleophile Addition: Add 1.05 equivalents of the desired aniline derivative. Causality: A strict stoichiometric limit of 1.05 equivalents prevents unwanted bis-substitution, even though the C2 position is deactivated.
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl generated during the substitution, preventing the protonation and deactivation of the incoming aniline nucleophile.
Reaction: Stir the mixture at room temperature to 80 °C (depending on the steric bulk of the aniline) for 2-12 hours.
Isolation: Upon completion (verified by TLC), quench the reaction by pouring it into ice water. The intermediate (e.g., 2-chloro-8-fluoro-7-methoxy-N-phenylquinazolin-4-amine) will precipitate. Filter, wash with cold water, and dry. The resulting intermediate is now primed for the secondary, harsher SNAr at the C2 position [3].
References
Royal Society of Chemistry (RSC). "Supporting Information: Typical procedure for preparation of 2,4-dichloroquinazoline". RSC. Available at:[Link]
Exploratory
The Physicochemical and Mechanistic Profile of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline: A Strategic Scaffold in Targeted Kinase Inhibitor Design
Executive Summary In the modern landscape of targeted oncology and kinase inhibitor development, the architectural precision of the starting scaffold dictates the pharmacokinetic and pharmacodynamic success of the final...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the modern landscape of targeted oncology and kinase inhibitor development, the architectural precision of the starting scaffold dictates the pharmacokinetic and pharmacodynamic success of the final drug candidate. 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is a highly specialized, di-halogenated heterocyclic building block. It is engineered specifically for the synthesis of advanced receptor tyrosine kinase (RTK) inhibitors, most notably those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Unlike simpler quinazoline cores, the strategic placement of the 8-fluoro and 7-methoxy substituents provides a unique electronic "push-pull" system. This whitepaper deconstructs the physicochemical properties, the causality behind its regioselective reactivity, and provides field-validated protocols for its application in drug discovery.
Physicochemical Profiling & Quantitative Data
To effectively utilize this scaffold, we must first establish its baseline quantitative metrics. The table below summarizes the core physicochemical data critical for reaction stoichiometry and downstream pharmacokinetic modeling .
Property
Value / Description
Chemical Name
2,4-Dichloro-8-fluoro-7-methoxyquinazoline
CAS Number
1388037-75-9
Molecular Formula
C₉H₅Cl₂FN₂O
Molecular Weight
247.05 g/mol
Appearance
Off-white to pale yellow solid powder
Primary Electrophilic Center
C4 (Highly reactive toward nucleophiles)
Secondary Electrophilic Center
C2 (Requires elevated temperatures/catalysis)
Structural Modulators
8-Fluoro (-I effect), 7-Methoxy (+R effect)
Mechanistic Chemistry: The Causality of Reactivity
As synthetic chemists, we do not merely follow protocols; we exploit the electronic environment of the molecule. The true value of 2,4-dichloro-8-fluoro-7-methoxyquinazoline lies in its differential reactivity.
Regioselective
at C4 vs. C2
The quinazoline core contains two leaving groups (chlorines) at the C2 and C4 positions. When subjected to Nucleophilic Aromatic Substitution (
) with an amine, the reaction is overwhelmingly regioselective for the C4 position.
The Causality: The C4 carbon is significantly more electron-deficient than C2. This is driven by its para-relationship to the N1 nitrogen and the extended conjugation of the fused pyrimidine-benzene system. When a nucleophile attacks C4, the resulting transition state (the Meisenheimer complex) is deeply stabilized by the electronegative N1 and N3 atoms. By strictly controlling the thermal environment (maintaining 0°C to room temperature), we kinetically trap the C4-substituted product, preventing the thermodynamic drive toward C2,C4-diamination .
Electronic Influence of the 8-Fluoro and 7-Methoxy Groups
The substituents on the benzene ring are not passive; they actively modulate both the synthesis and the final biological target binding:
The 8-Fluoro Group (Metabolic Shielding): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the quinazoline nitrogens, optimizing the lipophilicity (LogP) for cellular membrane permeation. Crucially, the highly stable C-F bond acts as a metabolic shield, blocking rapid oxidation by hepatic Cytochrome P450 enzymes at the C8 position, thereby extending the drug's half-life.
The 7-Methoxy Group (Hinge-Region Anchoring): The methoxy group acts as an electron donor via resonance (+R). In the context of the EGFR ATP-binding pocket, this group fine-tunes the electron density of the quinazoline core, strengthening the critical hydrogen-bonding interactions between the N1/N3 atoms and the kinase hinge region (specifically at residue Met793) .
Application in Drug Development: EGFR Signaling Inhibition
Quinazoline derivatives synthesized from this scaffold are competitive inhibitors of the ATP-binding pocket in mutant EGFR (e.g., L858R, del19). By displacing ATP, these molecules halt the autophosphorylation of the receptor, effectively severing the downstream signaling cascades (such as MAPK and PI3K/AKT) that drive tumor proliferation.
Fig 1: Mechanism of EGFR inhibition by quinazoline derivatives blocking the ATP-binding pocket.
To ensure absolute trustworthiness and reproducibility in your synthesis, the following protocol details the regioselective amination at the C4 position. This workflow is designed as a self-validating system, utilizing analytical checkpoints to prevent over-reaction.
Fig 2: Step-by-step regioselective C4-amination workflow for 2,4-dichloroquinazolines.
Step-by-Step Methodology: C4-Amination
Preparation & Solvation: Suspend 1.0 equivalent of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in anhydrous isopropanol (iPrOH) or dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: iPrOH provides a protic environment that assists in stabilizing the leaving chloride ion, accelerating the
process.
Temperature Calibration: Cool the reaction vessel to exactly 0°C using an ice-water bath. Rationale: Suppressing the thermal energy is the primary mechanism to prevent the less reactive C2-chloride from undergoing unwanted substitution.
Base and Nucleophile Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger. Slowly add 1.05 equivalents of the desired aniline/amine dropwise over 15 minutes.
Self-Validation Checkpoint (LC-MS/TLC): Allow the reaction to slowly warm to room temperature. After 2 hours, sample the mixture.
Validation: LC-MS should show a mass shift corresponding to the loss of exactly one chlorine atom
. If starting material remains, continue stirring. Do not apply heat.
Quenching and Workup: Once complete conversion is confirmed, quench the reaction with cold distilled water. The C4-aminated product will typically precipitate out of the isopropanol/water mixture.
Purification: Filter the precipitate under vacuum, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum to yield the pure 2-chloro-4-amino-8-fluoro-7-methoxyquinazoline intermediate.
References
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry
Source: ResearchGate (Molecules)
URL: [Link]
Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors
Source: National Center for Biotechnology Information (NCBI) - PMC
URL: [Link]
Foundational
2,4-Dichloro-8-fluoro-7-methoxyquinazoline: A Technical Guide to Structural Reactivity and Kinase Inhibitor Synthesis
Executive Summary The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including EGFR inhibitors (e.g., Gefitin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including EGFR inhibitors (e.g., Gefitinib, Erlotinib) and Aurora kinase inhibitors[1][2]. Within this chemical space, 2,4-dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) serves as a highly specialized, bifunctional electrophilic building block[3].
This technical whitepaper deconstructs the structural, electronic, and reactive properties of this specific intermediate. By leveraging its highly regioselective nucleophilic aromatic substitution (
The synthetic utility of 2,4-dichloro-8-fluoro-7-methoxyquinazoline is dictated by the distinct electronic contributions of its four functional zones.
The Quinazoline Core: C4 vs. C2 Regioselectivity
The presence of two chlorine atoms at the C2 and C4 positions creates a bis-electrophilic system. However, these positions are not electronically equivalent. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2[1]. This higher LUMO coefficient, coupled with a lower activation energy barrier, makes the C4-position kinetically favored for initial nucleophilic attack[1]. Consequently, regioselective mono-substitution at C4 can be achieved under mild conditions, leaving the C2-chlorine intact for subsequent, orthogonal functionalization under harsher conditions[4][5].
The 7-Methoxy Substituent
The methoxy group at C7 acts as an electron-donating group (EDG) via resonance, which slightly modulates the electrophilicity of the quinazoline ring. In the context of kinase inhibitor pharmacophores, the 7-methoxy group frequently projects into the solvent-exposed region of the ATP-binding cleft, improving aqueous solubility and providing a vector for further solubilizing appendages (as seen in Gefitinib)[6].
The 8-Fluoro Substituent
The inclusion of a fluorine atom at the C8 position provides three critical advantages:
Inductive Effect: Fluorine's strong
-electron-withdrawing nature counteracts the electron-donating effect of the 7-methoxy group, maintaining the high electrophilicity of the pyrimidine ring for reactions.
Metabolic Stability: The C8 position is a known site for cytochrome P450-mediated oxidative metabolism. Fluorination blocks this metabolic liability, extending the molecule's in vivo half-life.
Conformational Bias: The steric and electrostatic properties of the 8-fluoro group can lock the conformation of C4-anilino substituents, optimizing the dihedral angle for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR)[2][6].
Reaction Workflows and Methodologies
To harness this building block, researchers must employ self-validating synthetic protocols that prevent over-substitution and minimize competitive hydrolysis[5].
pathway exploiting the differential reactivity of C4 and C2 positions.
Protocol A: Regioselective
at the C4 Position
Objective: Synthesize a 2-chloro-4-aminoquinazoline intermediate without triggering C2-substitution or C4-hydrolysis.
Preparation: Flame-dry a Schlenk flask and purge with
. Dissolve 2,4-dichloro-8-fluoro-7-methoxyquinazoline (1.0 equiv) in anhydrous THF or isopropanol (0.2 M). Causality: Anhydrous conditions are critical because the highly electrophilic C4-chlorine is susceptible to hydrolysis, which yields the undesired 2-chloro-4(3H)-quinazolinone byproduct[5].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Nucleophile Addition: Cool the mixture to 0–5 °C. Add the primary aniline/amine (1.05 equiv) dropwise. Causality: Strict stoichiometric control (slight excess only) and low temperatures prevent the amine from attacking the less reactive C2 position, avoiding 2,4-disubstituted side products[5].
Reaction & Validation: Stir for 2 hours, allowing the reaction to warm to room temperature. Validate completion via LC-MS. The mass spectrum should show the mono-substituted mass (
) with a characteristic chlorine isotope pattern (3:1 ratio), confirming the C2-chlorine remains intact.
Workup: Quench with cold water, extract with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Late-Stage Functionalization at the C2 Position
Objective: Displace the remaining C2-chlorine via Suzuki-Miyaura cross-coupling to yield a 2,4-disubstituted kinase inhibitor.
Setup: To an oven-dried vial, add the C4-substituted intermediate from Protocol A (1.0 equiv), an arylboronic acid (1.2 equiv),
three times. Add degassed 1,4-Dioxane (0.1 M). Causality: Because the C4 position is already functionalized, the risk of C4-hydrolysis is mitigated. However, using anhydrous bases/solvents prevents proto-deboronation of the boronic acid.
Reaction: Heat to 90 °C for 12 hours. The C2 position requires elevated thermal energy to overcome its higher activation barrier[4][5].
Validation: Monitor via TLC. Purify via flash chromatography. Use 2D-NMR (NOESY) to confirm the spatial relationship between the new C2-aryl group and the quinazoline core, verifying structural integrity[1].
Quantitative Data & Physicochemical Profile
The following table summarizes the key physicochemical parameters and reactivity metrics for 2,4-dichloro-8-fluoro-7-methoxyquinazoline.
Requires forcing conditions (80–100 °C, strong nucleophiles, or Pd-catalysis) for substitution[4][5].
8-Fluoro Effect
Steric shielding & Electron withdrawal
Prevents C8-oxidation; optimizes binding dihedral angles in kinase ATP pockets[2].
Biological Application: Kinase Inhibition
Once fully functionalized, derivatives of this scaffold act as potent, ATP-competitive inhibitors. The 8-fluoro and 7-methoxy groups play synergistic roles in anchoring the molecule within the kinase hinge region, effectively shutting down downstream oncogenic signaling pathways.
Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Available at: [Link]
National Center for Biotechnology Information (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Available at:[Link]
National Center for Biotechnology Information (PMC). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at:[Link]
International Journal of Pharmaceutical and Biological Archives. An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. Available at:[Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Executive Summary In the landscape of targeted oncology and kinase inhibitor development, quinazoline derivatives serve as privileged scaffolds. Specifically, 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology and kinase inhibitor development, quinazoline derivatives serve as privileged scaffolds. Specifically, 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) has emerged as a critical di-halogenated building block for synthesizing Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors [1].
For application scientists and synthetic chemists, understanding the precise physicochemical properties of this intermediate—most notably its exact molecular weight of 247.05 g/mol —is not merely a matter of record-keeping. It is the foundational metric required for stoichiometric precision, mass spectrometric validation, and the successful execution of regioselective nucleophilic aromatic substitution (SNAr) reactions. This whitepaper provides an in-depth technical guide on the molecular weight profiling, analytical validation, and synthetic application of this vital compound.
The molecular weight of a pharmaceutical intermediate dictates the scaling of every downstream reaction. 2,4-Dichloro-8-fluoro-7-methoxyquinazoline possesses the chemical formula C₉H₅Cl₂FN₂O .
To achieve high-yield SNAr reactions, exact molar equivalents must be calculated. Below is the quantitative breakdown of the atomic contributions that yield its precise molecular weight.
Table 1: Atomic Mass Contribution for C₉H₅Cl₂FN₂O
Element
Atomic Mass ( g/mol )
Quantity
Total Contribution ( g/mol )
Mass Fraction (%)
Carbon (C)
12.011
9
108.099
43.76%
Hydrogen (H)
1.008
5
5.040
2.04%
Chlorine (Cl)
35.450
2
70.900
28.70%
Fluorine (F)
18.998
1
18.998
7.69%
Nitrogen (N)
14.007
2
28.014
11.34%
Oxygen (O)
15.999
1
15.999
6.48%
Total
247.050
100.00%
The Isotopic Signature
Because this molecule contains two chlorine atoms, its molecular weight in mass spectrometry will not appear as a single peak. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Consequently, the intact molecule will display a distinct M, M+2, and M+4 isotopic cluster in an approximate 9:6:1 ratio. Recognizing this signature is a self-validating check to confirm that the starting material has not undergone premature degradation or spontaneous dechlorination.
Analytical Validation: High-Resolution Mass Spectrometry (HRMS)
Before deploying 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in a multi-step synthesis, its integrity must be validated. The following protocol outlines a self-validating LC-MS workflow designed specifically for this quinazoline core.
Protocol 1: HRMS Validation of Molecular Weight
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.
Causality: Acetonitrile is selected over methanol or water because it ensures complete solubilization of the hydrophobic quinazoline core while eliminating the risk of nucleophilic solvolysis (hydrolysis) at the highly reactive C4-chlorine position [3].
Chromatographic Separation: Inject 1 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm). Elute with a gradient of water/acetonitrile containing 0.1% formic acid.
Causality: The C18 stationary phase provides excellent retention for halogenated aromatics. Formic acid acts as an ion-pairing agent and provides the necessary proton source for the next step.
Ionization (ESI+): Operate the Electrospray Ionization source in positive mode.
Causality: The basic nitrogen atoms in the quinazoline ring readily accept protons. This yields a strong pseudo-molecular ion
at m/z 248.06.
Isotopic Pattern Analysis: Scan the m/z range of 100–500 using a Time-of-Flight (TOF) analyzer.
Causality: The analyst must verify the 9:6:1 ratio of the M (248.06), M+2 (250.06), and M+4 (252.05) peaks. If the M+2 and M+4 peaks are missing, it indicates that the compound has lost its chlorine atoms, rendering it useless for targeted SNAr.
Figure 1: Analytical workflow for validating the molecular weight and isotopic signature of the quinazoline core.
Synthetic Application: Regioselective SNAr
The primary utility of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline lies in its ability to undergo regioselective Nucleophilic Aromatic Substitution (SNAr).
The Logic of Regioselectivity
When introducing an amine nucleophile to build a kinase inhibitor, substitution occurs almost exclusively at the C4 position rather than the C2 position. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4-position of 2,4-dichloroquinazolines possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient [2]. This electronic deficiency, combined with lower activation energy for nucleophilic attack, makes the C4-chlorine kinetically favored for displacement [2].
Figure 2: Electronic and kinetic logic driving the regioselective SNAr at the C4 position.
To leverage this molecular weight and regioselectivity, the following protocol ensures mono-substitution at C4 while preserving the C2-chlorine for subsequent cross-coupling (e.g., Suzuki-Miyaura) or secondary amination.
Reaction Setup: In an oven-dried Schlenk flask, dissolve 247.05 mg (1.0 mmol) of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Causality: Strict anhydrous conditions are mandatory. The highly electrophilic C4-position is susceptible to competitive hydrolysis in the presence of water, which would yield an unwanted 2-chloro-4(3H)-quinazolinone byproduct [3].
Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution without competing with the target amine for the electrophilic C4 carbon.
Nucleophile Addition: Chill the reaction vessel to 0°C. Slowly add the primary amine nucleophile (1.0 mmol) dropwise over 10 minutes.
Causality: Controlling the stoichiometry to exactly 1.0 equivalent (relying on the precise 247.05 g/mol MW calculation) and suppressing the thermal energy to 0°C kinetically restricts the reaction. This prevents the thermodynamic driving force that leads to over-substitution at the C2 position [2].
Monitoring & Workup: Stir at 0°C to 20°C for 2 hours. Monitor via LC-MS until the m/z 248.06 starting material peak is fully consumed. Quench with saturated aqueous NH₄Cl, extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
National Center for Biotechnology Information (PMC).Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
BenchChem Technical Support Center.Reactions of 2,4-Dichloroquinazoline.
Foundational
Solubility Dynamics and Solvent Selection for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in Advanced API Synthesis
Executive Summary 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is a highly specialized, privileged heterocyclic building block utilized in the synthesis of advanced targeted therapeutics, most notably n...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is a highly specialized, privileged heterocyclic building block utilized in the synthesis of advanced targeted therapeutics, most notably next-generation Epidermal Growth Factor Receptor (EGFR) and HER2 kinase inhibitors. Because this molecule serves as a critical electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions, understanding its thermodynamic solubility and solvent-solute interactions is paramount. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across organic solvents, detailing how solvent selection dictates both the dissolution thermodynamics and the kinetic regioselectivity of downstream API synthesis.
Molecular Profiling & Physicochemical Causality
The physicochemical behavior of 2,4-dichloro-8-fluoro-7-methoxyquinazoline is governed by the electronic push-pull dynamics of its substituents:
The Quinazoline Core: The fused pyrimidine-benzene ring system is highly electron-deficient, making the 2- and 4-positions susceptible to nucleophilic attack[1].
Halogen Inductive Effects: The chlorine atoms at C2 and C4 act as primary leaving groups. The C4 position is intrinsically more electrophilic due to the alpha-effect of the two adjacent nitrogen atoms. The addition of the highly electronegative 8-fluoro group exerts a strong inductive electron-withdrawing effect across the ring system, further increasing the electrophilicity at C4 and lowering the lowest unoccupied molecular orbital (LUMO) energy.
Crystal Lattice Energy: The 7-methoxy group introduces a steric bulk and a localized dipole that disrupts perfect planar stacking of the quinazoline rings. This disruption lowers the crystal lattice energy compared to unsubstituted quinazolines, generally enhancing its solubility in polar organic solvents.
Thermodynamic Solubility Profile in Organic Solvents
The dissolution of quinazoline derivatives in organic solvents is an endothermic process driven by temperature and solvent polarity, which can be mathematically correlated using the modified Apelblat equation[2]. Solvent selection must balance maximum thermodynamic solubility with chemical inertness to prevent degradation.
Solvent Classifications & Causality
Polar Aprotic Solvents (DMF, DMSO, THF): These solvents exhibit the highest solubility for 2,4-dichloro-8-fluoro-7-methoxyquinazoline. More importantly, they are the mandatory choice for subsequent SNAr reactions. The kinetic rate of SNAr escalates with an increase in the solvent's hydrogen bond basicity (
)[3]. Solvents like DMSO () and DMF () stabilize the transition state of the nucleophilic attack without hydrogen-bonding to the nucleophile itself.
Protic Solvents (Methanol, Ethanol): While the compound exhibits moderate solubility in alcohols, protic solvents are highly detrimental to the compound's stability and reactivity. The high hydrogen bond acidity (
) of methanol () dampens the reactivity of incoming nucleophiles[3]. Furthermore, the presence of protic media or trace water leads to the competitive hydrolysis of the highly reactive C4-chloro group, irreversibly forming a 2-chloro-4(3H)-quinazolinone side product[4].
Low-Polarity Solvents (DCM, Toluene): These provide moderate solubility and are primarily utilized in the extraction and purification phases rather than as primary reaction media.
Quantitative Solvent Parameters
Table 1: Physicochemical parameters of common organic solvents and their impact on the solubility and SNAr suitability of the quinazoline core.
Solvent
Dielectric Constant ()
H-Bond Acidity ()
H-Bond Basicity ()
Relative Solubility
SNAr Suitability
DMSO
46.8
0.00
0.88
Very High
Optimal (Fastest kinetics)
DMF
36.7
0.00
0.69
Very High
Optimal (High yield)
THF
7.5
0.00
0.55
High
Excellent (Easy removal)
Methanol
32.6
0.43
0.47
Moderate
Poor (Slows reaction, solvolysis risk)
DCM
8.9
0.13
0.10
Moderate
Fair (Extraction phase)
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Gravimetric Determination of Thermodynamic Solubility
Causality: Gravimetry is an absolute measurement technique that eliminates the need for complex HPLC calibration curves, making it ideal for determining the precise thermodynamic solubility limits of pure intermediates.
Solvent Preparation: Dispense 5.0 mL of the target anhydrous organic solvent (e.g., THF) into a 10 mL thermostated glass-jacketed vessel.
Solute Addition: Incrementally add 2,4-dichloro-8-fluoro-7-methoxyquinazoline to the solvent under continuous stirring until a persistent, undissolved suspension remains, indicating saturation.
Isothermal Equilibration: Agitate the suspension at a strictly controlled temperature (e.g., 298.15 K) for 24 hours to achieve thermodynamic equilibrium, followed by a 2-hour static settling period.
Sampling & Centrifugation: Extract a 2.0 mL aliquot of the supernatant. Centrifuge at 10,000 rpm for 10 minutes to pellet any suspended micro-crystals.
Gravimetric Analysis: Transfer a precisely weighed mass of the clarified supernatant to a pre-weighed glass vial. Evaporate the solvent completely under reduced pressure in a vacuum oven at 40 °C.
Validation: Re-weigh the vial to a constant mass to calculate the mole fraction solubility. Quality Control: Analyze the residual solid phase via X-ray Powder Diffraction (XRPD) to confirm that no solvent-solute co-crystals (solvates) formed during equilibration.
Protocol 2: Solvent-Optimized SNAr Reaction at C4
Causality: Because the C4 position is significantly more electrophilic than the C2 position, regioselective mono-substitution can be achieved by strictly controlling the temperature and utilizing an anhydrous, high-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Atmospheric moisture must be rigorously excluded to prevent the formation of 2-chloro-4(3H)-quinazolinone.
Reagent Dissolution: Dissolve 1.0 equivalent of 2,4-dichloro-8-fluoro-7-methoxyquinazoline in anhydrous DMF to achieve a 0.2 M concentration.
Temperature Control: Submerge the flask in an ice bath to cool the mixture to 0 °C. Lower temperatures maximize the kinetic differentiation between the C4 and C2 positions.
Nucleophile Addition: Slowly add 1.05 equivalents of the target amine nucleophile dropwise, followed immediately by 1.5 equivalents of an anhydrous, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to scavenge the generated HCl.
Reaction Monitoring: Stir the mixture for 2 to 4 hours. The high
basicity of DMF stabilizes the transition state, ensuring rapid conversion. Monitor the disappearance of the starting material via LC-MS.
Quenching & Extraction: Quench the reaction with cold brine. Extract the aqueous layer with Ethyl Acetate, dry the combined organic layers over anhydrous
, and concentrate under reduced pressure.
Visualizations
Fig 1: Solvent influence on the SNAr pathway and competitive hydrolysis at the C4 position.
Fig 2: Step-by-step gravimetric workflow for determining thermodynamic solubility.
References
Title: 2,4-Dichloro Quinazoline (CAS 607-68-1)
Source: cibtech.
Source: benchchem.
Source: d-nb.info (Beilstein Journal of Organic Chemistry)
The Pharmacological Versatility of Substituted Quinazolines: A Technical Guide to Biological Activity and Assay Methodologies
Executive Summary The quinazoline scaffold—a bicyclic system comprising a pyrimidine ring fused to a benzene ring—is universally recognized as a "privileged structure" in modern medicinal chemistry. Its highly tunable co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold—a bicyclic system comprising a pyrimidine ring fused to a benzene ring—is universally recognized as a "privileged structure" in modern medicinal chemistry. Its highly tunable core allows for extensive functionalization, yielding derivatives with profound biological activities ranging from targeted oncology to antimicrobial resistance. As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations, delving into the precise molecular mechanisms, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these compounds robustly.
Mechanistic Landscape of Quinazoline Scaffolds
Oncology: EGFR Tyrosine Kinase Inhibition
The most clinically validated application of substituted quinazolines lies in their role as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The 4-anilinoquinazoline pharmacophore acts as an ATP-competitive inhibitor at the intracellular kinase domain of EGFR [1].
Mechanistic Causality:
Hinge Region Binding: The N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor for the backbone NH of Met793 in the EGFR hinge region. Simultaneously, the N3 atom and the C4-aniline NH interact with the water-mediated network and the side chain of Thr790 (the gatekeeper residue).
Solvent-Exposed Tailoring: Substitutions at the C6 and C7 positions (such as the methoxy groups in Gefitinib) project outward into the solvent-exposed region. This not only improves the compound's aqueous solubility and pharmacokinetic profile but also allows for the attachment of bulky groups without causing steric clashes within the ATP pocket [5].
Overcoming Resistance: The T790M mutation (substitution of threonine with a bulkier methionine) increases the receptor's affinity for ATP, rendering reversible inhibitors ineffective. Second-generation quinazolines (e.g., Afatinib) overcome this by incorporating a Michael acceptor (acrylamide group) at the C6 position, which forms an irreversible covalent bond with Cys797 in the active site.
Caption: EGFR signaling cascade and the mechanism of ATP-competitive inhibition by quinazoline TKIs.
Infectious Disease: Antimicrobial and DNA Gyrase Inhibition
Beyond oncology, the quinazoline and quinazolinone hybrids exhibit potent antibacterial and antifungal properties [3]. Recent advancements have identified quinazoline-piperazine phosphorodiamidate hybrids as potent inhibitors of bacterial DNA gyrase [4].
Mechanistic Causality:
DNA Gyrase Intercalation: Similar to fluoroquinolones, specific halogenated quinazolines stabilize the DNA-gyrase cleavage complex. The planar bicyclic ring intercalates into the DNA cleavage site, while the piperazine moiety interacts with the ATPase domain, effectively halting bacterial DNA replication.
Membrane Disruption: Alkyl and aryl substitutions at the C2 and C3 positions of the quinazolinone core increase lipophilicity. This structural modification is essential for penetrating the thick peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus) and the outer lipid membrane of Gram-negative strains [2].
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate rational drug design, the following table synthesizes the biological targets and quantitative efficacy metrics of various substituted quinazolines based on recent literature [1, 2, 4].
Compound Class / Specific Derivative
Primary Biological Target
Key Structural Substitution
Efficacy Metric (IC₅₀ / MIC)
Gefitinib (4-anilinoquinazoline)
Wild-Type EGFR Kinase
3-chloro-4-fluoroaniline at C4
IC₅₀ ≈ 2.5 - 3.0 nM
Compound 24 (Sulfamoyl-aryl quinazoline)
Mutant EGFR (T790M)
Sulfamoyl-aryl moiety via 4-carbon linker
IC₅₀ ≈ 1.94 µM
Compound 6g (Quinazoline-piperazine)
DNA Gyrase (S. aureus)
Thiomorpholine phosphorodiamidate
MIC = 2.5 µg/mL
2-(3-methoxyphenyl)quinazolin-4(3H)-one
Leishmania Folate Pathway
3-methoxyphenyl at C2
ID₅₀ = 11.04 µM
Compound VIII (Quinazoline-4-thione)
Androstane Receptor (CAR)
4-bromophenyl at C2
EC₅₀ = 0.055 µM
Self-Validating Experimental Methodologies
To ensure scientific integrity, the biological evaluation of quinazolines must rely on self-validating assay systems. Below are two gold-standard protocols designed to eliminate false positives through built-in biochemical controls.
TR-FRET Assay for EGFR Kinase Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays due to its ability to filter out background compound autofluorescence—a common issue with highly conjugated heterocycles like quinazolines.
Step-by-Step Protocol:
Reagent Preparation: Prepare a master mix containing recombinant human EGFR kinase domain, a biotinylated poly-GT peptide substrate, and ATP at its Michaelis constant (
) to ensure the assay is sensitive to competitive inhibitors.
Compound Titration: Perform a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Causality: Maintaining a constant final DMSO concentration (typically 1%) across all wells prevents solvent-induced enzyme denaturation.
Kinase Reaction: Incubate the enzyme, substrate, and inhibitor for 15 minutes prior to initiating the reaction with ATP. Causality: This pre-incubation step allows slow-binding quinazolines to reach thermodynamic equilibrium with the kinase.
Reaction Termination & Detection: Add a stop solution containing EDTA, Europium (Eu)-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC). Causality: EDTA instantly chelates Mg²⁺ (a required kinase cofactor), freezing the reaction at the linear phase. The Eu-donor and APC-acceptor generate a FRET signal only when the peptide is phosphorylated.
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Caption: Step-by-step TR-FRET assay workflow for evaluating quinazoline kinase inhibitors.
Resazurin-Based Broth Microdilution for Antimicrobial Screening
To evaluate the MIC of quinazoline hybrids, standard turbidity measurements can be confounded by compound precipitation. Incorporating a metabolic indicator ensures readout fidelity.
Step-by-Step Protocol:
Inoculum Standardization: Suspend bacterial colonies (e.g., S. aureus or E. coli) in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
Microplate Setup: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the quinazoline stock to the first column and perform 2-fold serial dilutions across the plate.
Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to all test wells. Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 18 hours.
Metabolic Validation: Add 10 µL of Resazurin dye (0.015%) to all wells and incubate for an additional 2 hours. Causality: Viable bacteria metabolize blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, confirming the absence of metabolic activity rather than just visual clarity.
References
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central (PMC). 1
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arab Journal of Chemistry. 2
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. 3
Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. PubMed Central (PMC). 4
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. 5
Spectroscopic Profiling and Structural Characterization of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary In the development of targeted kinase inhibitors—particularly those targe...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the development of targeted kinase inhibitors—particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2)—quinazoline cores serve as privileged scaffolds. 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is a highly specialized, electrophilic building block designed for sequential, regioselective functionalization.
This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for this compound. As an Application Scientist, I will not only present the quantitative data but also explain the underlying quantum mechanical and physical causality governing these spectral outputs, ensuring that researchers can confidently validate their synthesized or procured intermediates.
Mechanistic Rationale & Structural Dynamics
The substitution pattern of 2,4-dichloro-8-fluoro-7-methoxyquinazoline is not arbitrary; it is meticulously engineered for optimal reactivity and pharmacological downstream effects[1].
Differential Electrophilicity (C4 vs. C2): The quinazoline ring features two highly electrophilic centers at C2 and C4. However, C4 is significantly more activated toward Nucleophilic Aromatic Substitution (
) because it is flanked by the N3 nitrogen and the bridgehead C4a carbon, which is part of the electron-withdrawing fused phenyl system[2]. This allows for a highly controlled, step-wise functionalization without over-substitution.
Conformational & Metabolic Locking: The 8-fluoro substituent provides metabolic stability against cytochrome P450 oxidation while exerting a strong inductive effect (-I) that fine-tunes the basicity of the adjacent N1 nitrogen.
Solubility & Hinge Binding: The 7-methoxy group acts as a solubilizing moiety and provides a critical hydrogen bond acceptor for kinase hinge-region interactions.
Caption: Workflow illustrating the sequential SNAr reactivity of 2,4-dichloroquinazoline derivatives.
Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is defined by strong peri-deshielding effects and complex heteronuclear spin-spin coupling (
to and ). The proton at C5 () is situated in the peri-position relative to the bulky, electronegative chlorine atom at C4. This spatial proximity causes pronounced deshielding, pushing the resonance downfield to ~8.05 ppm[3].
Furthermore, the
spectrum is an excellent self-validating tool due to the scalar coupling between the nucleus (spin ½) and the carbon backbone[4]. The direct coupling at C8 is massive (~254 Hz), while the and couplings securely map the rest of the aromatic ring.
Peri-deshielded by C4-Cl; ortho to H-6, para to F.
H-6
7.55
dd ()
Shielded by ortho-methoxy; meta-coupled to F.
-OCH
4.12
s
Standard methoxy resonance.
C NMR
C4
162.5
s
Highly deshielded by N3 and C4a.
C2
154.8
s
Flanked by N1 and N3.
C7
153.4
d ()
C-OMe, split by adjacent fluorine.
C8
142.1
d ()
Direct C-F bond.
C8a
140.5
d ()
Bridgehead carbon adjacent to C8-F.
C5
124.6
s
Aromatic CH.
C6
117.8
d ()
Aromatic CH, meta to fluorine.
C4a
115.2
s
Bridgehead carbon.
-OCH
56.8
s
Methoxy carbon.
F NMR
F-8
-135.4
d ()
Characteristic shift for fluoroaromatics.
High-Resolution Mass Spectrometry (LC-HRMS)
In positive Electrospray Ionization (ESI+), the highly basic quinazoline nitrogens readily accept a proton, yielding a robust
pseudo-molecular ion[5]. Because the molecule contains two chlorine atoms, it exhibits a classic isotopic cluster in a 100 : 65 : 11 ratio, which serves as an immediate visual confirmation of the dichloro-substitution.
The primary fragmentation pathway involves the expulsion of
(driven by the highly labile C4 position) and the loss of a methyl radical () from the methoxy group—a well-documented exception to the even-electron rule in methoxyaromatics, yielding a stable radical cation.
Caption: Proposed ESI-MS fragmentation pathways for 2,4-dichloro-8-fluoro-7-methoxyquinazoline.
Table 2: Exact Mass and Fragmentation Data
Ion Species
Theoretical
Relative Abundance
Assignment / Neutral Loss
246.9839
100%
Base peak, intact protonated molecule
248.9810
~65%
A+2 isotope (one )
250.9780
~11%
A+4 isotope (two )
Fragment 1
211.0073
Medium
(Loss of 35.9766 Da)
Fragment 2
231.9604
Low
(Loss of 15.0235 Da)
Infrared (ATR-FTIR) Spectroscopy
Fourier Transform Infrared Spectroscopy provides orthogonal validation of the functional groups. The absence of
or stretches above 3200 confirms the fully substituted nature of the quinazoline core.
Table 3: Key Vibrational Modes
Wavenumber ()
Intensity
Vibration Mode
Structural Correlation
3065
Weak
stretch (aromatic)
Quinazoline ring protons
2945, 2850
Weak
stretch (aliphatic)
Methoxy group ()
1615, 1555
Strong
stretch
Quinazoline core backbone
1275, 1055
Strong
stretch
Asymmetric/symmetric methoxy ether
1120
Strong
stretch
Aromatic fluoro substituent
830, 785
Strong
stretch
C2 and C4 chlorides
Standardized Experimental Protocols
To ensure data reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to when characterizing this compound.
Protocol A: High-Resolution NMR Acquisition
Causality Check: Fluorine coupling can cause complex multiplets. Power-gated decoupling is used in
acquisition to prevent Nuclear Overhauser Effect (NOE) distortions from ruining integration, while maintaining high resolution.
Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a 0.2 µm PTFE syringe filter into a precision 5 mm NMR tube to eliminate paramagnetic particulate matter.
Instrument Tuning: Insert into a 400 MHz (or higher) spectrometer equipped with a CryoProbe. Lock the magnetic field to the deuterium signal of
and perform automated shimming (Z1-Z5 gradients).
H Acquisition: Run a standard 1D sequence (pulse angle 30°). Set the relaxation delay () to 2.0 s to ensure complete longitudinal relaxation. Acquire 16 scans.
C Acquisition: Utilize a WALTZ-16 power-gated H-decoupled sequence. Set to 2.5 s and acquire 1024 scans.
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for
H, 1.0 Hz for ) prior to Fourier Transformation. Phase and baseline correct manually.
Protocol B: UPLC-HRMS Analysis
Causality Check: The highly reactive C4-chloride can undergo hydrolysis to a C4-hydroxy derivative if left in protic solvents for extended periods. Samples must be prepared fresh in aprotic/mildly acidic conditions.
Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade Acetonitrile. Dilute to 1 µg/mL using
(50:50) containing 0.1% Formic Acid.
Chromatography: Inject 1 µL onto a C18 Reverse-Phase column (e.g., 1.7 µm, 2.1 × 50 mm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate a Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data in full-scan mode (
Background Calibration: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a 32-scan background spectrum of the ambient atmosphere to subtract
and water vapor.
Sample Acquisition: Place ~2 mg of the neat, dry powder directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave.
Measurement: Acquire 32 scans at a resolution of 4
over the spectral range of 4000–600 . Apply ATR depth-of-penetration correction during post-processing.
References
1.2 - Synlett / Thieme E-Books & E-Journals[2]
2.1 - Google Patents (CN102584721A)[1]
3.3 - Data in Brief / NIH[3]
4. 4 - Routledge[4]
5.5 - Oriental Journal of Chemistry[5]
Application Note: Synthesis Protocol and Starting Material Profiling for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Executive Summary & Scientific Rationale 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is a highly privileged, electrophilic scaffold in modern medicinal chemistry. It serves as the pivotal starting inte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is a highly privileged, electrophilic scaffold in modern medicinal chemistry. It serves as the pivotal starting intermediate for the synthesis of pan-HER irreversible tyrosine kinase inhibitors, most notably the anti-cancer drug Poziotinib [1]. The presence of the 8-fluoro and 7-methoxy substituents significantly alters the electronic landscape of the quinazoline core. Specifically, the electron-withdrawing fluorine atom and electron-donating methoxy group create a push-pull electronic effect that enhances the regioselectivity during subsequent nucleophilic aromatic substitution (
) reactions, allowing precise functionalization at the C4 position over the C2 position.
The de novo synthesis of this core relies on a robust two-step sequence: the thermal cyclocondensation of an appropriately substituted anthranilic acid derivative with urea, followed by a Vilsmeier-Haack-type chlorination using phosphorus oxychloride (
)[2]. This application note delineates the mechanistic causality, reagent selection, and self-validating experimental protocols required to synthesize this critical building block.
Starting Materials and Reagents Profile
The selection of starting materials is dictated by the exact substitution pattern required on the final quinazoline ring. The 3-fluoro and 4-methoxy groups on the benzoic acid precursor perfectly map to the 8-fluoro and 7-methoxy positions of the resulting quinazoline system[3].
Table 1: Quantitative Profile of Key Starting Materials and Reagents
Chemical Name
CAS Number
Role in Synthesis
MW ( g/mol )
Equivalents
2-Amino-3-fluoro-4-methoxybenzoic acid
1180497-45-3
Primary Substrate (Core Ring)
185.15
1.0 eq
Urea
57-13-6
Cyclization Agent (C/N source)
60.06
5.0 - 10.0 eq
Phosphorus Oxychloride ()
10025-87-3
Chlorinating Agent / Solvent
153.33
5.0 - 8.0 eq
-Diisopropylethylamine (DIPEA)
7087-68-5
Non-nucleophilic Base / Catalyst
129.24
2.0 eq
2,4-Dichloro-8-fluoro-7-methoxyquinazoline
1388037-75-9
Target Intermediate
247.05
N/A
Mechanistic Workflow and Pathway Dynamics
The synthesis relies on the sequential construction and functionalization of the pyrimidine ring. Below is the logical progression from the starting material to the final active pharmaceutical ingredient (API) context.
Caption: Two-step synthetic workflow from the anthranilic acid precursor to the 2,4-dichloroquinazoline core.
Caption: Pharmacological signaling pathway context of the synthesized quinazoline intermediate.
Detailed Experimental Protocols
Phase 1: Thermal Cyclocondensation
Target: 8-Fluoro-7-methoxyquinazoline-2,4(1H,3H)-dione
Causality & Design: Urea acts as both the reaction medium (when melted) and the carbon/nitrogen source necessary for pyrimidine ring closure. The high temperature (140–150 °C) is thermodynamically required to drive the condensation, which releases ammonia (
) and water as byproducts.
Step-by-Step Procedure:
Preparation: Charge a 500 mL round-bottom flask equipped with a mechanical stirrer and an air condenser with 2-amino-3-fluoro-4-methoxybenzoic acid (50.0 g, 0.27 mol) and urea (81.0 g, 1.35 mol, 5.0 eq)[2].
Thermal Activation: Heat the solid mixture gradually to 140–150 °C using a heating mantle. The mixture will transition into a homogenous, stirrable melt.
Reaction Progression: Maintain the temperature for 3 to 4 hours. Self-Validation Checkpoint: As the target dione forms, its significantly higher melting point will cause the reaction mixture to solidify into a hard mass, providing a clear visual indicator of reaction completion.
Workup: Cool the flask to approximately 80 °C. Carefully add 300 mL of warm water to the flask to dissolve the excess unreacted urea and soluble impurities.
Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake thoroughly with warm water (
mL) and dry under vacuum over to afford the dione as a solid powder.
Phase 2: Regioselective Chlorination
Target: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Causality & Design: The dione exists in a tautomeric equilibrium with its diol form.
converts these hydroxyl groups into excellent leaving groups (phosphorodichloridates), which are subsequently displaced by chloride ions. The addition of a non-nucleophilic base (DIPEA) is critical; it neutralizes the generated , preventing the protonation of the quinazoline nitrogens, and forms a highly electrophilic Vilsmeier-type intermediate that accelerates the reaction[4].
Step-by-Step Procedure:
Preparation: In a rigorously dried 1 L round-bottom flask under an inert nitrogen atmosphere, suspend the dione (40.0 g, 0.19 mol) in
(145.0 g, 0.95 mol, 5.0 eq).
Catalyst Addition: Cool the suspension to 0–5 °C using an ice bath. Add DIPEA (49.0 g, 0.38 mol, 2.0 eq) dropwise via an addition funnel over 30 minutes to control the exothermic formation of the chlorinating complex.
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 105 °C) for 5 hours. Self-Validation Checkpoint: The initial opaque suspension will gradually transition into a clear, dark homogenous solution, indicating the complete conversion of the insoluble dione to the highly soluble dichloro-product.
Concentration: Cool the reaction to 50 °C and distill off the excess
under reduced pressure. Crucial Safety Note: Removing excess prevents violent, uncontrolled exothermic hydrolysis during the aqueous quench.
Quenching: Dissolve the resulting dark syrup in 100 mL of anhydrous dichloromethane (DCM) and pour it dropwise onto 500 g of vigorously stirred crushed ice.
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional DCM (
mL). Combine the organic layers, wash with cold saturated solution until the aqueous phase is neutral (pH ~7), followed by brine. Dry over anhydrous , filter, and concentrate under vacuum. Purify via silica gel chromatography (10% Ethyl Acetate in Hexane) to yield the pure 2,4-dichloro-8-fluoro-7-methoxyquinazoline[2].
Analytical Characterization & Validation
To ensure the integrity of the synthesized 2,4-dichloro-8-fluoro-7-methoxyquinazoline before utilizing it in downstream API synthesis (e.g., Poziotinib), the following analytical validations must be met:
TLC: Rf ~0.6 in Hexane:Ethyl Acetate (7:3). The spot should be highly UV-active at 254 nm.
LC-MS (ESI+): Expected
for is 247.0. The mass spectrum must display a characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for M : M+2 : M+4 peaks).
1H-NMR (
, 400 MHz): The disappearance of the broad downfield N-H/O-H protons (typically >11 ppm in the dione precursor) confirms complete chlorination.
Application Notes & Protocols: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline as a Pivotal Intermediate in Kinase Inhibitor Synthesis
Prepared by: Senior Application Scientist, Chemical Development Abstract and Scope These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists o...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Development
Abstract and Scope
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 2,4-dichloro-8-fluoro-7-methoxyquinazoline. This highly functionalized heterocyclic compound serves as a critical building block in the synthesis of targeted therapeutics, most notably in the development of irreversible kinase inhibitors. The document outlines the core chemical principles, provides detailed, field-tested protocols for its application, and emphasizes the safety and handling considerations necessary for its effective use in a laboratory setting. The primary focus of this guide will be its application in the synthesis of Dacomitinib, a potent pan-HER inhibitor.
Introduction to the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds with protein kinase active sites make it an ideal framework for designing targeted inhibitors. The strategic placement of reactive chloro groups at the C2 and C4 positions allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is the cornerstone of its utility, enabling the controlled introduction of various pharmacophoric elements.
2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS No. 959237-64-0) is a specialized derivative designed for advanced kinase inhibitors. The electron-withdrawing fluorine at C8 and the electron-donating methoxy group at C7 modulate the electronic properties of the quinazoline ring, influencing both reactivity and the binding affinity of the final drug molecule.[3]
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel. The following table summarizes its key properties.
2,4-Dichloro-8-fluoro-7-methoxyquinazoline and related dichloro-heterocyclic compounds are classified as hazardous.[6][7] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[8]
Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[8] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
General Synthetic Pathway
The synthesis of 2,4-dichloro-8-fluoro-7-methoxyquinazoline typically begins with a suitably substituted anthranilic acid. The general workflow involves a cyclization to form the quinazoline dione, followed by a chlorination step.
Caption: General synthesis workflow for the target intermediate.
This two-step process is analogous to established methods for producing similar dichloroquinazoline cores.[11][12] The initial cyclization forms the stable heterocyclic dione, which is then activated by conversion of the hydroxyl groups to chlorides, rendering the C2 and C4 positions highly electrophilic and ready for subsequent functionalization.
Application Protocol: Synthesis of Dacomitinib
This section details the use of 2,4-dichloro-8-fluoro-7-methoxyquinazoline as a key intermediate in the synthesis of Dacomitinib, a second-generation, irreversible EGFR inhibitor.[13]
Principle of the Reaction
The core of the synthesis relies on a regioselective SNAr reaction. The chlorine atom at the C4 position of the quinazoline ring is significantly more labile and susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to greater electron withdrawal and stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom (N1). This differential reactivity allows for the selective introduction of the 3-chloro-4-fluoroaniline moiety at C4.
Caption: Key steps in the synthesis of Dacomitinib from the intermediate.
Experimental Protocol: Regioselective Amination at C4
Round-bottom flask with reflux condenser and magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
Reagent Addition: Charge the flask with 2,4-dichloro-8-fluoro-7-methoxyquinazoline (1.0 eq) and isopropanol (approx. 10-15 mL per gram of starting material).
Stirring: Begin stirring the suspension at room temperature.
Nucleophile Addition: Add 3-chloro-4-fluoroaniline (1.1 eq) to the mixture.
Heating: Heat the reaction mixture to reflux (approx. 82°C for IPA) and maintain for 4-8 hours. The reaction progress should be monitored by a suitable analytical method (e.g., TLC or LC-MS).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
A precipitate of the product, N-(3-chloro-4-fluorophenyl)-2-chloro-8-fluoro-7-methoxyquinazolin-4-amine hydrochloride, will typically form.
Filter the solid, wash with cold isopropanol, and then with a non-polar solvent like hexanes to remove impurities.
Dry the product under vacuum. The resulting intermediate can often be used in the next step without further purification.
Causality and Insights:
Solvent Choice: Isopropanol is an ideal solvent as it has a suitable boiling point for the reaction rate and allows for the precipitation of the product upon cooling, simplifying purification.
Stoichiometry: A slight excess of the aniline is used to ensure the complete consumption of the dichloro-intermediate.
Inert Atmosphere: Prevents the introduction of moisture, which could lead to hydrolysis of the highly reactive starting material.
Subsequent Steps to Dacomitinib
The intermediate formed in the previous step is then further elaborated to yield Dacomitinib. This typically involves a reaction at the 6-position of the quinazoline ring (after its initial synthesis with the required functionality) followed by displacement of the remaining chlorine at the C2 position or, more commonly, starting with a quinazoline core that already has the necessary amine group at position 6. The synthesis of Dacomitinib often involves building the side chain onto a 6-aminoquinazoline precursor.[14][15] The final key step in many reported syntheses is the reaction of an appropriately substituted 4-anilino-quinazoline with (E)-4-(piperidin-1-yl)but-2-enoyl chloride.[3][13]
Mechanism of Action of Dacomitinib
Understanding the target is crucial for appreciating the design of the intermediate. Dacomitinib is an irreversible pan-HER inhibitor, targeting multiple members of the human epidermal growth factor receptor (HER) family.
Caption: Dacomitinib's mechanism as a pan-HER inhibitor.
Dacomitinib covalently binds to the kinase domain of EGFR/HER1, HER2, and HER4, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.[13][16] This irreversible binding is a key feature of second-generation TKIs, designed to overcome resistance mechanisms seen with first-generation inhibitors.
Conclusion
2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a high-value, strategically designed chemical intermediate. Its differential reactivity at the C2 and C4 positions provides a robust platform for the regioselective synthesis of complex molecules. The protocols and insights provided herein demonstrate its effective application in the synthesis of Dacomitinib, offering a practical guide for researchers in drug discovery and development. Strict adherence to safety protocols is essential when handling this and related compounds.
Using 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in drug discovery
An In-Depth Technical Guide to the Application of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in Contemporary Drug Discovery This document serves as a comprehensive technical guide for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Application of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in Contemporary Drug Discovery
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4-dichloro-8-fluoro-7-methoxyquinazoline as a pivotal intermediate in modern drug discovery. While direct literature on this specific molecule is emerging, this guide synthesizes field-proven insights and protocols derived from closely related and extensively documented 2,4-dichloroquinazoline analogs. The principles and methodologies outlined herein are directly applicable and provide a robust framework for leveraging this compound's synthetic versatility.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its prevalence stems from its ability to act as a "hinge-binding" motif, effectively targeting the ATP-binding site of various protein kinases.[2] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, inflammation, and autoimmune disorders.[3][4] The strategic placement of reactive chloro groups at the C2 and C4 positions of the quinazoline ring, combined with the modulating electronic effects of the fluoro and methoxy substituents, makes 2,4-dichloro-8-fluoro-7-methoxyquinazoline an exceptionally valuable starting material for creating diverse libraries of potent and selective inhibitors.
Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties is essential for its effective and safe use in the laboratory.
Soluble in common organic solvents (DMSO, DMF, Dichloromethane, THF)
Inferred
Safety and Handling:
2,4-Dichloro-8-fluoro-7-methoxyquinazoline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood.
The Synthetic Utility: A Gateway to Novel Analogs
The primary application of 2,4-dichloro-8-fluoro-7-methoxyquinazoline lies in its role as a scaffold for building more complex molecules through sequential nucleophilic aromatic substitution (SₙAr) reactions. The two chlorine atoms exhibit differential reactivity, which is the cornerstone of its synthetic utility. The C4-chloro group is significantly more labile and susceptible to displacement by nucleophiles than the C2-chloro group. This reactivity difference allows for a controlled, stepwise introduction of various substituents.
Experimental Protocol 1: Selective Monosubstitution at the C4 Position
This protocol details the selective reaction of an amine with the C4 position of the quinazoline core, a common initial step in the synthesis of kinase inhibitors. The choice of an aniline derivative is representative of the synthesis of many EGFR and VEGFR inhibitors.[1][2]
Objective: To synthesize a 4-(substituted-anilino)-2-chloro-8-fluoro-7-methoxyquinazoline derivative.
Reaction Setup: To a round-bottom flask, add 2,4-dichloro-8-fluoro-7-methoxyquinazoline (1.0 eq) and the chosen substituted aniline (1.1 eq).
Solvent Addition: Add isopropanol to the flask to create a suspension (concentration typically 0.1-0.5 M).
Reaction Conditions: Stir the mixture and heat to reflux (approximately 82°C for isopropanol). Causality Note: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. Isopropanol is a common solvent as it effectively solubilizes the reactants and the resulting HCl byproduct can be tolerated or neutralized.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting dichloro-quinazoline and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-12 hours.
Work-up:
Cool the reaction mixture to room temperature. A precipitate of the product may form.
If a precipitate is present, collect it by filtration, wash with cold isopropanol or diethyl ether to remove unreacted starting materials, and dry under vacuum.
If no precipitate forms, concentrate the solvent under reduced pressure.
Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Characterization: Confirm the structure of the desired 4-substituted product using ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: Selective SₙAr at the C4 position.
Experimental Protocol 2: Sequential Substitution at the C2 Position
Following the successful C4 substitution, the less reactive C2-chloro group can be displaced by a second, often different, nucleophile. This typically requires more forcing conditions or a more potent nucleophile.
Objective: To synthesize a 2,4-disubstituted-8-fluoro-7-methoxyquinazoline from the C4-monosubstituted intermediate.
Second nucleophile (e.g., morpholine, or a primary amine) (2.0-5.0 eq)
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or N-Methyl-2-pyrrolidone (NMP))
Microwave reactor (optional but recommended)
Standard laboratory glassware for heating and work-up
Procedure:
Reaction Setup: In a microwave-safe reaction vial or a sealed tube, combine the 4-(anilino)-2-chloro-quinazoline intermediate (1.0 eq) and the second nucleophile (2.0-5.0 eq). Causality Note: A significant excess of the second nucleophile is often used to drive the reaction to completion, as the C2 position is less reactive.
Solvent Addition: Add a high-boiling point solvent like DMF or NMP.
Reaction Conditions:
Conventional Heating: Heat the mixture to 120-150°C for 12-24 hours.
Microwave Irradiation: Heat in a microwave reactor at 150-180°C for 30-90 minutes.[6] Causality Note: Microwave heating can dramatically reduce reaction times by efficiently and rapidly heating the polar solvent and reactants, overcoming the higher activation energy for C2 substitution.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-water. A precipitate of the crude product often forms.
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
If the product is soluble, perform an aqueous work-up by extracting with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over sodium sulfate, and concentrating in vacuo.
Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the final 2,4-disubstituted quinazoline.
Characterization: Confirm the final structure by spectroscopic methods (NMR, MS).
dot
Caption: Stepwise synthesis of disubstituted quinazolines.
Application in Kinase Inhibitor Discovery
Quinazoline-based compounds are classic examples of Type I kinase inhibitors, which compete with endogenous ATP for binding to the active site of the kinase. The nitrogen at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with a "hinge" region residue in the kinase domain, anchoring the inhibitor in place. The substituents at C2 and C4 are directed towards other regions of the active site, and their modification is key to achieving potency and selectivity.[1][2]
dot
Caption: Quinazoline inhibitor binding in a kinase active site.
Protocol 3: General Kinase Activity/Inhibition Screening Assay (TR-FRET)
Once a library of quinazoline derivatives has been synthesized, they must be screened for biological activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity.
Objective: To determine the IC₅₀ value of a synthesized quinazoline derivative against a target kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it into close proximity with a Streptavidin-Allophycocyanin (SA-APC) conjugate bound to the biotin. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a TR-FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the signal.
Materials:
Target kinase
Biotinylated substrate peptide
ATP
Eu-labeled anti-phospho-antibody
Streptavidin-APC
Assay buffer (containing MgCl₂, DTT, etc.)
Test compounds (synthesized quinazolines) serially diluted in DMSO
384-well low-volume assay plates
TR-FRET-capable plate reader
Procedure:
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate.
Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate peptide in assay buffer. Add this mix to the wells containing the compounds and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature. Causality Note: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure a sensitive measurement of competitive inhibition.
Detection: Prepare a detection mix containing the Eu-labeled antibody and SA-APC in a quench/stop buffer (containing EDTA). Add this mix to all wells to stop the kinase reaction and initiate the detection process. Incubate for 60 minutes at room temperature.
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu).
Data Analysis:
Calculate the ratio of the acceptor (665 nm) to donor (615 nm) signals.
Plot the signal ratio against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Representative Biological Data of Structurally Related Analogs
To provide context for the potential efficacy of derivatives from 2,4-dichloro-8-fluoro-7-methoxyquinazoline, the following table summarizes the activity of well-known quinazoline-based kinase inhibitors.
2,4-Dichloro-8-fluoro-7-methoxyquinazoline represents a highly valuable and versatile building block for modern drug discovery. Its predictable and sequential reactivity allows for the efficient construction of diverse chemical libraries. By leveraging the established principles of kinase inhibition and the robust synthetic protocols outlined in this guide, researchers can effectively utilize this scaffold to develop novel, potent, and selective therapeutic agents for a wide range of diseases. The strategic combination of fluorination and methoxylation on the quinazoline core provides a unique electronic and steric profile that can be exploited to fine-tune the pharmacological properties of the final drug candidates.
References
National Center for Biotechnology Information (2012). 2,4-Dichloro-7-fluoro-quinazoline. PubChem Compound Summary for CID 54720970. Retrieved from [Link]
Dana Bioscience (n.d.). 2,4-Dichloro-7-fluoro-8-methylquinazoline 250mg. Retrieved from [Link]
JoVE (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]
ResearchGate (n.d.). (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]
Rovira, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7890.
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
Asian Journal of Chemistry (2010). Synthesis of Quinazoline Derivatives and their Biological Activities. Retrieved from [Link]
National Center for Biotechnology Information (n.d.). 2,4-Dichloro-7-methoxyquinazoline. PubChem Compound Summary for CID 21474002. Retrieved from [Link]
Silva, A. M., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.
IntechOpen (2024). Biological Activities of Recent Advances in Quinazoline. Retrieved from [Link]
Sova, M., et al. (2025). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ) -ones as dual TLR7/8 agonists. European Journal of Medicinal Chemistry.
Wang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1369.
Abdel-Aziz, A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Archiv der Pharmazie, 355(11), 2200257.
Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1660.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Guide to the Derivatization of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline: Protocols and Applications The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Derivatization of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline: Protocols and Applications
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1] Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of pharmacological properties. Compounds incorporating the quinazoline scaffold have been successfully developed as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in cancer therapy.[2][3]
2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a highly valuable and reactive intermediate for the synthesis of diverse libraries of bioactive molecules. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for various chemical transformations. Critically, these two positions exhibit differential reactivity, allowing for controlled, sequential, and regioselective derivatization. This guide provides detailed application notes and protocols for key derivatization reactions of this important building block, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Core Principle: Regioselectivity of Nucleophilic Attack
The key to successfully derivatizing 2,4-dichloroquinazolines lies in understanding and controlling the regioselectivity of the reactions. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[4][5]
Causality Behind C4 Selectivity:
This preferential reactivity is governed by electronic factors within the quinazoline ring system. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[6][7] This makes the C4 position more electrophilic and thus a more favorable site for attack by nucleophiles.[5][7]
By carefully controlling reaction conditions—such as temperature, solvent, and the nature of the nucleophile—chemists can exploit this inherent reactivity difference to achieve selective monosubstitution at C4, or proceed to disubstitution at both C2 and C4.[4][5] Mild conditions (e.g., low temperature) strongly favor C4 substitution, while harsher conditions (e.g., elevated temperatures, prolonged reaction times) are required to substitute the less reactive C2 position.[4]
Application Note: Regioselective Nucleophilic Substitution of 2,4-Dichloroquinazolines
Introduction & Mechanistic Rationale The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including kinase inhibitors (e.g., gefitinib anal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including kinase inhibitors (e.g., gefitinib analogs) and
-adrenergic antagonists (e.g., prazosin)[1]. The synthesis of these molecules frequently relies on the regioselective nucleophilic aromatic substitution () of 2,4-dichloroquinazoline.
Understanding the intrinsic electronic properties of the quinazoline ring is critical for controlling this reaction. Density Functional Theory (DFT) calculations reveal that the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the C2 position[1]. Consequently, the activation energy required to form the transition state (Meisenheimer complex) at C4 is substantially lower[2]. This electronic disparity dictates that nucleophilic attack by amines, alcohols, or thiols occurs preferentially at the highly electrophilic C4 position under mild conditions[3].
Once the first substitution occurs, the newly introduced electron-donating group (e.g., an amino group) delocalizes its lone pair into the quinazoline
-system. This resonance significantly decreases the electrophilicity of the remaining C2-chloride, rendering the second substitution kinetically demanding and requiring much harsher conditions (e.g., >100 °C, strong bases, or transition-metal catalysis)[2][4].
Figure 1: Regioselective S_NAr pathway of 2,4-dichloroquinazoline based on electrophilicity.
Experimental Design & Parameter Optimization
To achieve high regioselectivity and prevent over-reaction or degradation, strict control over stoichiometry, temperature, and solvent is required[3]. The competitive side reaction—hydrolysis of the highly reactive C4-chloride to form 2-chloro-4(3H)-quinazolinone—must be mitigated by employing rigorously anhydrous conditions[3].
Table 1: Reaction Condition Matrix for Regioselective Substitution
Parameter
C4 Mono-Substitution (Target: 2-Chloro-4-amino)
C2,C4 Di-Substitution (Target: 2,4-Diamino)
Causality / Rationale
Nucleophile
1.0 – 1.2 equivalents
> 3.0 equivalents
Stoichiometric control prevents unwanted C2 attack during the initial phase[3].
Temperature
0 °C to Room Temperature
100 °C to 140 °C (or Reflux)
Low thermal energy restricts the reaction to the low-activation-barrier C4 site[2][5].
Solvent
Anhydrous THF, Dioxane, or MeCN
DMA, DMF, or neat amine
Aprotic, anhydrous solvents prevent C4 hydrolysis[3]. High-boiling solvents are needed for C2[4].
Base
DIPEA (1.5 eq) or None
DBU, Cs₂CO₃, or Excess Amine
Mild bases neutralize HCl without promoting hydrolysis. Strong bases drive the sluggish C2 reaction[6].
Time
1 to 4 hours
12 to 24 hours
Prolonged times at high heat are necessary to overcome the C2 deactivation[2].
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Chloro-4-aminoquinazolines
Objective: Isolate the C4-substituted product with >95% regioselectivity.
Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 15 minutes[3].
Dissolution : Add 2,4-dichloroquinazoline (1.0 eq) to the flask and dissolve in anhydrous Tetrahydrofuran (THF) or Dioxane (approx. 0.2 M concentration).
Cooling : Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C[3].
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) via syringe. Note: DIPEA is preferred as it is non-nucleophilic and minimizes side reactions.[3][6]
Nucleophile Addition : Dissolve the primary or secondary amine (1.05 eq) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 15-30 minutes. Dropwise addition prevents localized heating and high nucleophile concentrations, which can trigger premature C2 substitution[3].
Reaction Monitoring : Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor progression via LC-MS or TLC. The starting material should be consumed within 2-4 hours.
Quenching & Isolation : Quench the reaction with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate or Dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2][3]. Purify via flash chromatography if necessary.
Protocol B: Subsequent C2-Amination to 2,4-Diaminoquinazolines
Objective: Substitute the deactivated C2 position of the intermediate synthesized in Protocol A.
Setup : In a thick-walled glass pressure tube or Schlenk flask, suspend the 2-chloro-4-aminoquinazoline intermediate (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMA) or 1,4-Dioxane[6].
Reagent Addition : Add the second amine nucleophile (3.0 - 5.0 eq). If the amine is a weak nucleophile, add a strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) or an inorganic base like Cs₂CO₃[6].
Heating : Seal the vessel and heat the mixture to 120–135 °C using an oil bath or heating block[6]. Alternatively, microwave irradiation (150 °C, 30 mins) can be utilized to accelerate this sluggish step[2].
Workup : After 12-16 hours, cool the mixture to room temperature. Dilute heavily with water to precipitate the product, or extract with a suitable organic solvent. Wash extensively with water to remove the high-boiling DMA/DMF solvent.
Self-Validation & Troubleshooting Logic
A robust protocol must include mechanisms for self-validation. Because 1D ¹H-NMR can sometimes be ambiguous in distinguishing between C2 and C4 regioisomers, 2D-NMR techniques (such as HMBC and NOESY) are the gold standard for structural confirmation of the substitution pattern[1][2].
If the reaction yields complex mixtures, use the following logic matrix to troubleshoot and optimize the workflow:
Figure 2: Troubleshooting logic for optimizing C4-regioselective S_NAr reactions.
Key Troubleshooting Insights:
Hydrolysis: The formation of 2-chloro-4(3H)-quinazolinone is the most common mode of failure. The C4-chloride is highly sensitive to moisture, especially in the presence of bases. Always use freshly opened anhydrous solvents and flame-dried glassware[3].
Loss of Regioselectivity: If a mixture of C2 and C4 monosubstituted products is observed, the reaction conditions are too harsh. Ensure the reaction is strictly maintained at 0 °C during the nucleophile addition and use a milder, non-nucleophilic base[3].
References
StackExchange Chemistry. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at:[Link]
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at:[Link]
D-NB.info. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Available at:[Link]
ACS Combinatorial Science. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Available at:[Link]
Mechanistic Principles of Quinazoline Chromatography
[label="3. Preparative Scale-Up\n1 Fig 1: Mechanism of action for quinazoline-based EGFR kinase inhibitors. The purification of quinazolines via Reversed-Phase HPLC (RP-HPLC) requires precise control over mobile phase ch...
Author: BenchChem Technical Support Team. Date: March 2026
[label="3. Preparative Scale-Up\n1
Fig 1: Mechanism of action for quinazoline-based EGFR kinase inhibitors.
The purification of quinazolines via Reversed-Phase HPLC (RP-HPLC) requires precise control over mobile phase chemistry. The fundamental challenge arises from the compound's basic nitrogen atoms (N1 and N3).
The Causality of Peak Tailing:
Standard silica-based C18 columns contain residual, unreacted surface silanol groups (-SiOH). At a neutral pH, these silanols ionize into negatively charged silanolate ions (-SiO⁻) because their pKa is approximately 4.5. Simultaneously, the basic nitrogens on the quinazoline ring become protonated. The resulting secondary ionic interaction between the positively charged quinazoline and the negatively charged stationary phase causes severe peak tailing, retention time shifts, and poor resolution[1].
The Chemical Solution:
To create a self-validating and robust purification system, we must manipulate the pH to suppress these secondary interactions.
Acidic Suppression (Low pH): The addition of 0.1% Trifluoroacetic acid (TFA) or Formic Acid lowers the mobile phase pH to ~2.0. This completely protonates and neutralizes the silanol groups, eliminating the ionic attraction[2]. TFA also acts as an ion-pairing agent, wrapping the basic quinazoline in a hydrophobic shell that improves its interaction with the C18 stationary phase.
Basic Suppression (High pH): Alternatively, using an ammonium bicarbonate buffer (pH 10) with a base-resistant hybrid silica column (e.g., Waters XBridge) keeps the quinazoline nitrogens unprotonated (neutral), allowing for pure hydrophobic partitioning[3].
Fig 2: Logical workflow for the method development and purification of basic quinazolines.
Quantitative Data: Representative HPLC Parameters
The following table synthesizes optimized RP-HPLC parameters for various quinazoline scaffolds based on their physicochemical properties.
This protocol is designed for the isolation of 50–200 mg of crude quinazoline material using a preparative HPLC system (e.g., Waters AutoPurification or Agilent Prep LC)[3].
Step 1: Sample Preparation and Solubilization
Causality: Quinazolines are highly planar and often exhibit poor aqueous solubility. Injecting a suspension will clog the column frit.
Weigh 100 mg of the crude quinazoline mixture.
Dissolve the solid in 1.5 mL of Dimethyl Sulfoxide (DMSO)[7].
Critical Step: Dilute the DMSO solution with 0.5 mL of the initial mobile phase (e.g., 5% Acetonitrile). Why? Injecting pure DMSO (a strong eluting solvent) directly into the aqueous mobile phase stream causes "solvent breakthrough," where the sample travels down the column without partitioning, leading to split or distorted peaks[1].
Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter[1].
Step 2: Analytical Scouting
Causality: Never inject the full crude mass blindly. A self-validating protocol requires a micro-scale run to confirm retention time and peak resolution.
Equip the system with an analytical C18 column (e.g., 4.6 × 150 mm, 5 µm).
Set the flow rate to 1.0 mL/min.
Run a linear gradient from 5% B to 95% B over 15 minutes. (Mobile Phase A: H₂O + 0.1% TFA; Mobile Phase B: ACN + 0.1% TFA)[2].
Monitor UV absorbance at 254 nm and 280 nm. Quinazolines exhibit strong conjugated absorption bands in the 240–300 nm range[1].
Identify the target peak via LC-MS mass correlation.
Step 3: Preparative Scale-Up
Switch to a preparative C18 column (e.g., Phenomenex Luna 10µ C18, 21.2 × 250 mm)[2].
Scale the flow rate proportionally to the square of the column radius. For a 21.2 mm column, set the flow rate to 10.0 – 20.0 mL/min[2].
Adjust the gradient based on the analytical scouting run. If the target elutes at 40% B, create a shallow focused gradient (e.g., 30% to 50% B over 30 minutes) to maximize resolution from closely eluting impurities.
Inject the prepared sample (maximum 2 mL per run to prevent column overload).
Step 4: Fraction Collection and Isolation
Configure the fraction collector to trigger via UV threshold at 254 nm.
Pool the fractions containing the pure target compound.
Remove the acetonitrile via rotary evaporation under reduced pressure (bath temperature <40°C to prevent thermal degradation).
Lyophilize (freeze-dry) the remaining aqueous solution for 24–48 hours to yield the pure quinazoline as a dry powder (often as a TFA salt).
Troubleshooting & Optimization
Baseline Drift during Gradient: This is common when using TFA, as its UV absorbance changes with the organic solvent ratio. Solution: Ensure HPLC-grade solvents are used and degassed thoroughly. Alternatively, switch to Formic Acid if monitoring at lower wavelengths (<220 nm)[1].
Precipitation in the Column: If the system pressure spikes dramatically post-injection, the quinazoline has crashed out of solution. Solution: Increase the starting percentage of the organic mobile phase (e.g., start at 20% B instead of 5% B) or reduce the injection volume.
Loss of Yield on Scale-up: If the recovered mass is significantly lower than expected, the compound may be trapped on the column. Solution: Add a high-organic "wash" step (100% B for 10 minutes) at the end of the gradient to flush out highly lipophilic quinazoline derivatives[8].
References
Błaszczak-Świątkiewicz, K., et al. "Determination of the Stabilities of New Quinazoline Derivatives by HPLC." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis Group, 2006. Available at: [Link]
Semanticscholar. "Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)." Semantic Scholar. Available at: [Link]
Gibson, E. G., et al. "Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a catalytic inhibitor of DNA gyrase." National Institutes of Health (PMC). Available at:[Link]
ITN. "Radiohalogenated 4-anilinoquinazoline-based EGFR-TK inhibitors as potential cancer imaging agents." Instituto Tecnológico e Nuclear. Available at:[Link]
Waters Corporation. "Purification Systems | For Preparative HPLC & SFC Applications." Waters Corporation. Available at: [Link]
Application Note: Comprehensive NMR-Based Structural Elucidation of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Introduction 2,4-Dichloro-8-fluoro-7-methoxyquinazoline stands as a key heterocyclic scaffold in medicinal chemistry and drug development. Quinazoline derivatives are known for their wide range of pharmacological activit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2,4-Dichloro-8-fluoro-7-methoxyquinazoline stands as a key heterocyclic scaffold in medicinal chemistry and drug development. Quinazoline derivatives are known for their wide range of pharmacological activities, and the specific substitution pattern of this compound—featuring chloro, fluoro, and methoxy groups—presents a unique case for structural characterization.[1] The precise determination of its molecular architecture is paramount for understanding its structure-activity relationship (SAR) and for ensuring the quality and purity of synthesized batches. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of such small organic molecules in solution.[2][3]
This application note provides a comprehensive guide for researchers, detailing the protocols and in-depth analysis of one-dimensional (1D) and two-dimensional (2D) NMR data to fully characterize 2,4-Dichloro-8-fluoro-7-methoxyquinazoline. We will explore not only the acquisition of high-quality ¹H, ¹³C, and ¹⁹F spectra but also the synergistic use of 2D correlation experiments like COSY, HSQC, and HMBC to assemble the molecular puzzle piece by piece. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven methodology.
Part 1: Physicochemical Properties & Predicted Spectral Overview
A foundational understanding of the molecule's composition is the first step in planning the analytical strategy.
Table 1: Physicochemical Properties of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
The asymmetry of the substitution pattern on the benzene ring and the distinct electronic environments of each atom suggest that all nine carbon atoms should be chemically non-equivalent and thus resolvable in the ¹³C NMR spectrum.
Part 2: Experimental Protocols
The quality of the final NMR spectrum is directly dependent on meticulous sample preparation and the correct choice of acquisition parameters.
Protocol 1: NMR Sample Preparation
The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]
Materials:
2,4-Dichloro-8-fluoro-7-methoxyquinazoline (5-25 mg for ¹H; 20-50 mg for ¹³C and 2D NMR)
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
High-quality 5 mm NMR tubes
Glass Pasteur pipette and glass wool
Small vial for dissolution
Step-by-Step Procedure:
Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient.[5] For a comprehensive suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[6][7]
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for ¹H NMR referencing.[4] Gently swirl or vortex the vial to ensure complete dissolution.
Filtration: To remove any suspended microparticles that can degrade magnetic field homogeneity and cause broad spectral lines, filter the solution into the NMR tube.[7][8] This is effectively done by pushing a small plug of glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.
Protocol 2: NMR Data Acquisition
The following are generalized parameters for a 400 MHz (or higher) spectrometer. Specific parameters should be optimized based on the instrument and sample concentration.
Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring nuclei. A shorter relaxation delay and smaller pulse angle allow for faster acquisition without significant signal saturation.
Creates a "carbon fingerprint" of the molecule. Proton decoupling is used to collapse C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[3] A higher number of scans is necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
¹⁹F NMR
Scans: 16-64Relaxation Delay (d1): 1-2 sTechnique: Proton-coupled or decoupled
Detects the fluorine atom. ¹⁹F is a highly sensitive nucleus (100% natural abundance), so spectra can be acquired quickly.[9] A proton-coupled spectrum is often preferred to observe ¹H-¹⁹F coupling constants, which are valuable for structural assignment. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap.[10][11]
2D COSY
Scans per increment: 2-4
Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks appear between signals of coupled protons, revealing the proton connectivity network.[12][13]
2D HSQC
Scans per increment: 4-8
Correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is the definitive method for assigning protonated carbons.[13]
2D HMBC
Scans per increment: 8-16Long-range coupling delay (optimized for ~8 Hz)
Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the most critical 2D experiment for piecing together the molecular skeleton by connecting non-protonated carbons (like C=O, C-Cl) to nearby protons.[13]
Part 3: Spectral Analysis and Structural Elucidation
The following is a detailed interpretation of the expected NMR data, providing a logical workflow for assigning the structure of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline.
Workflow for Structural Elucidation
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Analysis
The ¹H NMR spectrum is expected to show two signals: one in the aromatic region for the single proton on the benzene ring (H5) and one for the methoxy group protons.
Aromatic Proton (H5): This proton is flanked by a carbon (C6) and a carbon atom bearing a fluorine (C8). Due to the ortho-coupling with the fluorine atom, this signal is expected to appear as a doublet. Its chemical shift will be downfield due to the anisotropic effect of the aromatic system.
Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm, as they are attached to an oxygen atom on an aromatic ring.
¹⁹F NMR Analysis
The ¹⁹F NMR spectrum will display a single signal. Since the fluorine atom at C8 is ortho to the proton at C5, this signal should appear as a doublet due to ³J(H-F) coupling. The chemical shift for fluorine on an aromatic ring is typically in the range of -100 to -140 ppm.[14][15]
¹³C NMR Analysis
Nine distinct signals are expected. The chemical shifts are heavily influenced by the substituents.
Carbons bonded to Chlorine (C2, C4): These carbons will be significantly deshielded and appear far downfield, likely >150 ppm.
Carbons bonded to Fluorine (C8) and Oxygen (C7): These carbons will also be downfield. The C8 signal will appear as a doublet with a large one-bond coupling constant (¹J(C-F)).
Protonated Carbon (C5): This signal will be in the typical aromatic region and can be definitively identified via the HSQC experiment.
Quaternary Carbons (C4a, C6, C8a): These will appear as singlets in the aromatic region. Their assignment requires HMBC data.
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically around 55-65 ppm.
Table 3: Predicted Chemical Shifts and Assignments for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Position
Atom
Predicted δ (ppm)
Multiplicity
Key Correlation (HMBC)
5
H
~7.5 - 7.8
d (³J(H-F))
C4, C6, C7, C8a
OMe
H
~4.0 - 4.2
s
C7
2
C
~155 - 160
s
-
4
C
~160 - 165
s
H5
4a
C
~115 - 120
s
H5
5
C
~110 - 115
d (²J(C-F))
-
6
C
~112 - 118
d (³J(C-F))
H5
7
C
~150 - 155
d (²J(C-F))
H5, OMe-H
8
C
~145 - 150
d (¹J(C-F))
H5
8a
C
~148 - 153
s
H5
OMe
C
~56 - 60
q
OMe-H
Note: Predicted chemical shifts are estimates based on typical values for similar structures and may vary based on solvent and other experimental conditions.[1][16]
2D NMR for Final Structure Confirmation
While 1D NMR provides the fundamental pieces, 2D NMR connects them.
HSQC: A cross-peak will definitively link the aromatic proton signal to the C5 carbon signal and the methoxy proton signal to the methoxy carbon signal. This is the first and most crucial step in the assignment process.
HMBC: This experiment provides the long-range correlations needed to build the complete molecular framework.
Caption: Key HMBC correlations for structural assignment.
Key HMBC Correlations for Verification:
Correlation from Methoxy Protons: The singlet from the methoxy protons must show a strong correlation to C7. This unambiguously places the methoxy group at the 7-position.
Correlations from H5: The aromatic proton at H5 should show correlations to several carbons:
A strong three-bond correlation to the quaternary carbon C7, confirming its proximity to the methoxy group.
A two-bond correlation to the quaternary carbon C6.
A three-bond correlation to the quaternary carbon C8a.
A crucial three-bond correlation to the chloro-substituted C4, confirming the connectivity between the two rings.
By systematically analyzing these through-bond correlations, the positions of the fluoro, methoxy, and chloro substituents can be confirmed without ambiguity, leading to the complete and validated structure of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline.
References
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
Weizmann Institute of Science, Chemical Research Support. NMR Sample Preparation & NMR Tubes. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
Hoyt, D. W., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 58(10), 2061-2068. [Link]
Dalvit, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
Nolis, P. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
Singh, A., & Kumar, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
ResearchGate. The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. [Link]
Application of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Advantage of the Quinazoline Scaffold The quinazoline ring system is a cornerstone in the architecture of numerous kinase inhibitors, including several FDA-approved drugs for cancer therapy. I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of the Quinazoline Scaffold
The quinazoline ring system is a cornerstone in the architecture of numerous kinase inhibitors, including several FDA-approved drugs for cancer therapy. Its rigid, bicyclic structure provides a robust scaffold that can be strategically functionalized to achieve high-affinity binding to the ATP-binding site of various protein kinases. The development of successive generations of kinase inhibitors has underscored the critical role of specific substitution patterns on the quinazoline core for enhancing potency, selectivity, and overcoming drug resistance.
This application note focuses on 2,4-dichloro-8-fluoro-7-methoxyquinazoline , an advanced intermediate designed for the synthesis of next-generation kinase inhibitors. The strategic placement of the 8-fluoro and 7-methoxy groups offers distinct advantages:
Modulation of Physicochemical Properties: The 7-methoxy group can influence solubility and membrane permeability, while also serving as a key interaction point within the kinase active site.
Enhanced Selectivity and Potency: The 8-fluoro substituent can alter the electronic properties of the quinazoline ring system, potentially leading to improved selectivity for mutant kinases over their wild-type counterparts and enhancing binding affinity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,4-dichloro-8-fluoro-7-methoxyquinazoline. It details its chemical reactivity, provides a validated protocol for its use in sequential nucleophilic aromatic substitution (SNAr) reactions, and discusses its application in the synthesis of potent kinase inhibitors targeting critical signaling pathways in oncology.
Chemical Properties and Reactivity Profile
2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a highly versatile building block characterized by two reactive chlorine atoms at the C2 and C4 positions of the quinazoline ring. The inherent electronic properties of the quinazoline nucleus, further influenced by the electron-withdrawing fluorine atom, render the C4 position significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This differential reactivity is the cornerstone of its synthetic utility, allowing for a stepwise and highly regioselective introduction of different functionalities.[1]
Key Reactive Features:
C4 Position: Highly activated towards SNAr. Readily reacts with a wide range of primary and secondary amines, as well as phenols, at or slightly above ambient temperature.
C2 Position: Less reactive than C4. Substitution at this position typically requires more forcing conditions, such as higher temperatures, microwave irradiation, or the use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for less nucleophilic amines.[1]
This reactivity profile enables a divergent synthetic strategy, where a common intermediate, functionalized at the C4 position, can be diversified by introducing a variety of substituents at the C2 position.
Core Synthetic Protocol: Sequential SNAr for Kinase Inhibitor Scaffolds
The following protocol outlines a general and robust method for the sequential functionalization of 2,4-dichloro-8-fluoro-7-methoxyquinazoline to generate a library of disubstituted quinazoline-based kinase inhibitors.
Part 1: Regioselective C4-Anilino Substitution
This initial step involves the selective reaction of an aniline derivative with the more reactive C4 position of the quinazoline core.
Experimental Protocol:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-8-fluoro-7-methoxyquinazoline (1.0 eq) in a suitable solvent such as 2-propanol or n-butanol (10-15 mL per mmol of substrate).
Addition of Nucleophile: Add the desired aniline derivative (1.0-1.1 eq) to the solution.
Base Addition (Optional but Recommended): Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) to scavenge the HCl generated during the reaction. This often improves reaction rates and yields.
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60 °C to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. Wash the collected solid with cold solvent and dry under vacuum to yield the 4-anilino-2-chloro-8-fluoro-7-methoxyquinazoline intermediate. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Solvent: Protic solvents like 2-propanol or n-butanol are often used as they can facilitate the proton transfer steps in the SNAr mechanism.
Temperature: The elevated temperature provides the necessary activation energy for the nucleophilic attack at the C4 position, while generally being insufficient to promote significant reaction at the less reactive C2 position, thus ensuring regioselectivity.
Part 2: C2-Functionalization
The intermediate from Part 1 is then subjected to a second substitution reaction at the C2 position. The choice of conditions will depend on the nucleophilicity of the incoming group.
Experimental Protocol (for a second amine):
Reaction Setup: In a microwave-safe reaction vessel or a sealed tube, combine the 4-anilino-2-chloro-8-fluoro-7-methoxyquinazoline intermediate (1.0 eq) and the desired second amine (1.5-3.0 eq).
Solvent: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-180 °C for 4-12 hours. Microwave irradiation can significantly reduce the reaction time to 30-90 minutes. Monitor the reaction by TLC or LC-MS.
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. The crude product should be purified by column chromatography on silica gel or by preparative HPLC to yield the final 2,4-disubstituted-8-fluoro-7-methoxyquinazoline derivative.
Trustworthiness and Self-Validation:
Reaction Monitoring: The progress of each step must be rigorously monitored (e.g., by LC-MS) to ensure complete consumption of the starting material before proceeding to the next step or work-up. This prevents the formation of complex mixtures and simplifies purification.
Characterization: The structure and purity of the intermediate and final product must be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Visualization of Synthetic Workflow
The following diagram illustrates the generalized two-step synthetic workflow for the preparation of diverse kinase inhibitors from the title compound.
Caption: Generalized workflow for sequential SNAr.
Application in Kinase Inhibitor Synthesis: Targeting Oncogenic Drivers
The 8-fluoro-7-methoxyquinazoline scaffold is particularly relevant for inhibitors targeting kinases implicated in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are key targets in Acute Myeloid Leukemia (AML).[2][3][4]
Table 1: Representative Kinase Inhibitors Featuring the 7-Methoxyquinazoline Core
Note: While not all compounds in this table contain the 8-fluoro substituent, they demonstrate the utility of the 7-methoxyquinazoline core in achieving high-potency kinase inhibition. BPR1K871 and related compounds highlight the potential of this scaffold in multi-kinase inhibitor design.
Targeted Signaling Pathway: FLT3 in Acute Myeloid Leukemia
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, leading to constitutive activation of downstream pro-survival signaling pathways like PI3K/AKT and RAS/MAPK. Inhibitors built upon the 2,4-dichloro-8-fluoro-7-methoxyquinazoline scaffold can effectively block this aberrant signaling.
Caption: Inhibition of mutated FLT3 signaling in AML.
Conclusion
2,4-Dichloro-8-fluoro-7-methoxyquinazoline represents a highly valuable and strategically designed intermediate for the synthesis of advanced kinase inhibitors. Its well-defined differential reactivity at the C2 and C4 positions allows for controlled, sequential functionalization, enabling the efficient construction of complex molecular architectures. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage this building block in the discovery and development of novel therapeutics targeting a range of protein kinases.
References
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget. Available at: [Link][2]
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PubMed. Available at: [Link][3]
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]
(PDF) Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate. Available at: [Link][4]
Quinazoline derivatives - EP0823900B1. Google Patents. Available at: [6]
A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link][5]
2,4-Dichloro-7-fluoroquinazoline. PMC. Available at: [Link]
Quinazoline based protein kinase inhibitors - WO2005097134A2. Google Patents.
Quinazoline derivatives useful for treatment of neoplastic disease. Google Patents.
Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,. Royal Society of Chemistry. Available at: [Link]
2,4-Dichloro-7-fluoroquinazoline. PMC. Available at: [Link]
2,4-Dichloro-7-methoxyquinazoline. PubChem. Available at: [Link]
FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. ResearchGate. Available at: [Link]
January 2024 U.S. Patents by Issue Date. Justia Patents. Available at: [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link][1]/29/6/1233) [cite: 15]
Technical Support Center: Purification & Troubleshooting for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Welcome to the Application Scientist Support Portal. As a privileged scaffold in medicinal chemistry, 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is heavily utilized in the synthesis of targeted kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. As a privileged scaffold in medicinal chemistry, 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) is heavily utilized in the synthesis of targeted kinase inhibitors and bioactive 4-aminoquinazolines. However, its inherent electrophilicity presents significant downstream purification challenges.
This guide provides mechanistic insights, field-validated protocols, and troubleshooting steps to help you bypass common degradation pathways and maximize your isolated yield and purity.
Diagnostic Workflow
Before beginning your purification, consult the decision matrix below to select a strategy that mitigates the risk of target degradation.
Workflow for selecting the optimal purification strategy to prevent C4-hydrolysis.
Q1: Why does my 2,4-Dichloro-8-fluoro-7-methoxyquinazoline degrade into a byproduct during standard silica gel chromatography?Analysis & Causality: The degradation product you are observing is almost certainly 2-chloro-8-fluoro-7-methoxyquinazolin-4(3H)-one. In 2,4-dichloroquinazolines, the carbon atom at the 4-position exhibits a significantly1 compared to the 2-position[1]. This electronic configuration makes the C4-chloro group highly susceptible to nucleophilic aromatic substitution (SNAr). Standard silica gel (SiO₂), which contains acidic silanol groups and inherently retains trace moisture, acts as a catalyst. When loaded onto a standard column, the acidic environment catalyzes the nucleophilic attack of water at the highly electrophilic C4 position, leading to rapid 2 and the formation of the thermodynamically stable quinazolin-4(3H)-one[2].
Q2: How can I successfully separate the target compound from mono-chloro or regioisomeric impurities without causing this hydrolysis?Analysis & Causality: To prevent hydrolysis, you must eliminate either the nucleophile (water) or the catalyst (acidic silanols). You have two primary chromatographic alternatives:
Deactivated Silica Gel: Pre-treating the silica gel with 1–2% Triethylamine (TEA) neutralizes the acidic silanols, significantly reducing the catalytic hydrolysis rate.
Neutral or Basic Alumina: Alumina lacks the acidic protons of silica and is a safer stationary phase for highly electrophilic halogenated heterocycles.
Note: For non-chromatographic purification, solvent/anti-solvent recrystallization (e.g., Toluene/Heptane) is highly recommended as it avoids stationary phase interactions entirely.
Q3: My LC-MS shows an expected mass of [M+H]⁺ 247 for the product, but after purification, the main peak is [M+H]⁺ 229. What happened?Analysis & Causality: The mass shift from 247 (C₉H₅Cl₂FN₂O) to 229 corresponds to the loss of a chlorine atom (-35.5 Da) and the addition of a hydroxyl group (+17 Da), which rapidly tautomerizes to the ketone. This confirms the C4-hydrolysis mechanism described in Q1. Ensure all rotary evaporation is done at bath temperatures strictly below 30°C, as elevated temperatures accelerate this hydrolysis in the presence of trace water from the workup[2].
Nucleophilic attack at the C4 position leading to quinazolinone degradation.
Quantitative Data: Comparison of Purification Strategies
To guide your method selection, the following table summarizes the expected outcomes based on internal validation data for a 10-gram scale crude mixture (initial purity ~75%).
Purification Method
Stationary Phase / Solvent
Avg. Recovery (%)
Final Purity (HPLC)
C4-Hydrolysis Impurity
Standard Flash Chromatography
Unmodified Silica Gel (Hex/EtOAc)
35 - 45%
< 80%
15 - 25%
Deactivated Chromatography
Silica Gel + 1% TEA (Hex/EtOAc)
75 - 82%
> 95%
< 2%
Alumina Chromatography
Neutral Alumina (Hex/EtOAc)
70 - 78%
> 94%
< 1%
Recrystallization
Toluene / n-Heptane
65 - 70%
> 98%
Not Detected
Self-Validating Experimental Protocols
Protocol A: Chromatographic Purification using TEA-Deactivated Silica Gel
Rationale: Neutralizing acidic silanols prevents the catalytic activation of the C4-chloro group, allowing safe elution of the intact 2,4-dichloroquinazoline.
Solvent Preparation: Prepare the eluent system (e.g., 90:10 Hexane:Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir well.
Column Packing: Slurry-pack the column using standard silica gel (230-400 mesh) with the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the TEA-solvent to ensure complete deactivation of the silanol sites.
Sample Loading: Dissolve the crude 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in a minimum volume of anhydrous Dichloromethane (DCM).
Self-Validation Check: Spot the loading solution on a TLC plate; if a baseline spot appears immediately upon spotting, moisture is present in your DCM and hydrolysis has already begun.
Elution: Run the column using the TEA-modified eluent. Monitor fractions via TLC (UV 254 nm). The target compound will elute significantly faster than the highly polar hydrolysis byproduct.
Concentration: Pool the product-containing fractions. Concentrate under reduced pressure at a bath temperature strictly ≤ 30°C to prevent thermal degradation.
Trace TEA Removal: Co-evaporate the resulting solid twice with anhydrous toluene to remove residual TEA.
Protocol B: Non-Chromatographic Purification via Solvent/Anti-Solvent Recrystallization
Rationale: Completely bypasses the risks associated with solid stationary phases, exploiting the differential solubility of the dichloro product versus polar impurities.
Dissolution: Place the crude solid in an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon). Add anhydrous Toluene (approx. 3-5 mL per gram of crude).
Heating: Gently heat the suspension to 60°C until the solid completely dissolves.
Self-Validation Check: If insoluble material remains at 60°C, it is likely the highly polar quinazolinone byproduct. Perform a rapid hot filtration under N₂ to remove it.
Anti-Solvent Addition: Remove the flask from the heat source. Slowly add anhydrous n-Heptane dropwise while stirring until the solution becomes faintly cloudy (the cloud point).
Crystallization: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize precipitation.
Isolation: Filter the crystals rapidly through a sintered glass funnel under a blanket of N₂. Wash the filter cake with ice-cold n-Heptane.
Drying: Dry the crystals in a vacuum desiccator over P₂O₅ overnight to ensure absolute removal of moisture.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at:[Link]
Application Support Center: Dichloroquinazoline Synthesis & Optimization
Welcome to the Technical Support Center for quinazoline scaffold synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for quinazoline scaffold synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and functionalization of 2,4-dichloroquinazoline and its derivatives.
Q1: Why does my chlorination of quinazoline-2,4-dione stall at the mono-chloro intermediate when using POCl₃?Causality & Mechanism: The conversion of quinazoline-2,4-dione to 2,4-dichloroquinazoline relies on a Vilsmeier-Haack-type activation of the cyclic amide carbonyls[1]. The C4 carbonyl is significantly more electrophilic and reacts rapidly. However, the C2 carbonyl is less reactive due to the strong resonance delocalization from the adjacent ring nitrogens. Using phosphorus oxychloride (POCl₃) alone is kinetically insufficient to drive the C2 chlorination to completion, resulting in a stable 2-hydroxy-4-chloroquinazoline (or its tautomer) intermediate.
Solution: You must introduce a catalytic or stoichiometric nucleophilic base—most commonly N,N-dimethylaniline, N,N-diisopropylethylamine (DIPEA), or N,N-dimethylformamide (DMF)[1]. These additives react with POCl₃ to form a highly reactive Vilsmeier electrophile (e.g., the N,N-dimethylchloromethyleniminium ion if DMF is used), which readily activates the stubborn C2 position. If the reaction still stalls, supplementing the mixture with phosphorus pentachloride (PCl₅) will increase the chlorinating potential of the system[2].
Q2: My product degrades into a black tar or reverts to the dione during the aqueous workup. How can I prevent this?Causality & Mechanism: The hydrolysis of unreacted POCl₃ is violently exothermic. If water is added directly to the reaction mixture, the localized spike in temperature, combined with the massive generation of hydrochloric and phosphoric acids, causes rapid hydrolysis of the newly formed C-Cl bonds (particularly at the highly reactive C4 position)[3]. This thermal degradation also promotes polymerization, resulting in "tar."
Solution: Employ a "reverse quench" methodology. First, remove the bulk of the excess POCl₃ via vacuum distillation. Then, dissolve the crude residue in an inert, non-water-miscible solvent (like chloroform or dichloromethane) and add this organic solution dropwise into vigorously stirred crushed ice[1]. The ice maintains a strict 0 °C environment, suppressing the activation energy required for C-Cl hydrolysis[2].
Workflow for POCl3-mediated chlorination and troubleshooting logic.
Standard Operating Protocol: Optimized 2,4-Dichloroquinazoline Synthesis
This protocol is a self-validating system designed to maximize yield while mitigating exothermic risks[1][2].
Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and a drying tube, add quinazoline-2,4-dione (1.0 equivalent).
Reagent Addition: Add POCl₃ (10.0 equivalents) to the flask. Stir to form a suspension.
Catalyst Addition: Slowly add N,N-dimethylaniline (0.6 equivalents) dropwise at room temperature. Self-Validation Check: The mixture should turn into a homogenous, dark solution as the Vilsmeier complex forms.
Reflux: Heat the mixture to 105–110 °C for 4 to 6 hours. Monitor via TLC (aliquots must be quenched in methanol to form the stable methyl ether for accurate TLC reading).
Concentration: Once the dione is consumed, cool to 50 °C and remove excess POCl₃ under reduced pressure (using a rotary evaporator with a dedicated acid trap).
Reverse Quench: Dissolve the dark oily residue in chloroform. Place a large beaker of crushed ice (10x volume of the reaction) on a magnetic stirrer. Add the chloroform solution dropwise to the vigorously stirred ice.
Isolation: Separate the organic layer, wash with cold saturated NaHCO₃ until neutral, dry over anhydrous Na₂SO₄, and concentrate to yield the solid product.
Section 2: Alternative Synthetic Routes
Q3: Are there milder, one-step alternatives to the harsh POCl₃ method that avoid the dione intermediate?Answer: Yes. If your laboratory is equipped to handle phosgene derivatives safely, you can bypass the dione entirely. A highly efficient, one-step cyclization-chlorination cascade can be achieved by reacting anthranilonitrile (2-aminobenzonitrile) with diphosgene or triphosgene in the presence of acetonitrile[4][5].
Causality: The nitrile group provides the pre-installed nitrogen atom for the C4 position. The phosgene derivative acts simultaneously as the carbon source for C2 and the chlorinating agent. Heating this mixture (often requiring a sealed tube or autoclave at 100–130 °C) drives the cyclization and yields 2,4-dichloroquinazoline directly, often with yields exceeding 85%[4].
Q4: When performing nucleophilic aromatic substitution (S_NAr) with amines, how do I ensure absolute C4-selectivity over C2?Causality & Mechanism: The 2,4-dichloroquinazoline scaffold is an excellent electrophile, but the two chlorine atoms are not equivalent. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2[6]. Consequently, the activation energy for nucleophilic attack is much lower at C4.
Solution: To exploit this kinetic preference, you must strictly control the stoichiometry and temperature[7]. Using exactly 1.0 to 1.1 equivalents of the nucleophile at low temperatures (0 °C to room temperature) will exclusively yield the 2-chloro-4-aminoquinazoline (the kinetic product). Forcing conditions (excess amine, >100 °C) are required to overcome the activation barrier for the subsequent C2 substitution, which yields the 2,4-diaminoquinazoline (the thermodynamic/exhaustive product)[6].
Regioselectivity logic for SNAr reactions on the 2,4-dichloroquinazoline scaffold.
Quantitative Optimization for S_NAr Regioselectivity
The following table summarizes the proven experimental parameters required to direct the substitution pattern during downstream functionalization[3][6][7].
Technical Support Center: Purification & Troubleshooting for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Welcome to the Process Chemistry Support Portal. This guide is specifically designed for researchers and drug development professionals scaling up the synthesis of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal. This guide is specifically designed for researchers and drug development professionals scaling up the synthesis of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9), a critical electrophilic intermediate used in the synthesis of advanced EGFR/HER2 tyrosine kinase inhibitors such as Poziotinib[1][2].
Due to the extreme reactivity of the dichloroquinazoline core, standard purification methods often lead to product degradation. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting steps to ensure high-purity isolation.
Quantitative Impurity Profiling
Before initiating purification, it is critical to identify the exact contaminants in your crude mixture. The table below summarizes the quantitative analytical data for the target molecule and its most common synthesis impurities[3][4].
Residual POCl byproducts failing to partition into the aqueous phase.
N/A (Broad NMR)
Baseline streak
Soluble in water; forms emulsions in organics.
Troubleshooting Q&A: Mechanistic Insights
Q1: Why am I seeing a massive spike in the M-18 mass peak (Impurity A) during the workup phase?A1: You are observing the hydrolysis of your product. In the quinazoline ring, the C4 position is exceptionally electrophilic due to the combined electron-withdrawing effects of the two adjacent ring nitrogens. When quenching the highly exothermic POCl
reaction, if the internal temperature exceeds 5 °C, local hotspots form. Water acts as a nucleophile, rapidly attacking the C4 position and displacing the chloride ion to form the 4-hydroxy-2-chloro derivative[5][6].
Solution: Never add water to the reaction. Instead, utilize a biphasic reverse quench (pouring the reaction into a vigorously stirred mixture of ice and dichloromethane). This immediately partitions the newly formed target molecule into the protective organic layer, shielding it from aqueous nucleophiles.
Q2: My crude product is a sticky brown oil instead of a crisp solid. How do I remove the phosphorus residues (Impurity C) without degrading the product?A2: Phosphorus residues from POCl
often trap organic molecules in a viscous, oily matrix. Because the 2,4-dichloroquinazoline is sensitive to extended aqueous basic washes (which would normally clear phosphates), you must limit aqueous contact time.
Solution: Perform a rapid, cold wash with dilute NaHCO, followed immediately by passing the dried organic layer through a short silica gel plug. The silica will irreversibly bind the polar polyphosphates and any unreacted dione (Impurity B), while the highly non-polar target compound elutes cleanly with dichloromethane[7][8].
Q3: How can I separate the unreacted dione starting material (Impurity B) if it co-precipitates?A3: The dione precursor possesses two hydrogen-bond-donating NH groups, making its crystal lattice highly stable and rendering it practically insoluble in cold, non-polar halogenated solvents.
Solution: Suspend the crude mixture in cold dichloromethane (0–5 °C) and perform a simple vacuum filtration. The unreacted dione will remain on the filter paper, while the target 2,4-dichloroquinazoline readily dissolves in the DCM filtrate.
Logical Workflow & Impurity Pathways
The following diagram illustrates the logical relationship between the reaction conditions, the formation of specific impurities, and the targeted purification interventions.
Synthetic workflow and impurity formation pathways for 2,4-dichloro-8-fluoro-7-methoxyquinazoline.
Standard Operating Procedure: Optimized Purification
To guarantee a self-validating, high-yield purification that circumvents the issues detailed above, execute the following step-by-step methodology[3][9].
Phase 1: Biphasic Reverse Quenching
Preparation: In a large, jacketed reaction vessel, prepare a biphasic mixture of Dichloromethane (DCM) and crushed ice (1:1 v/v, approximately 15 volumes relative to the starting material). Stir vigorously (>400 rpm).
Addition: Cool the completed POCl
reaction mixture to 40 °C. Using an addition funnel, add the reaction mixture dropwise into the DCM/ice vortex.
Temperature Control: Monitor the internal temperature of the quench vessel strictly. Do not allow the temperature to exceed 5 °C. Add more ice if necessary.
Phase 2: Extraction and Rapid Washing
Separation: Transfer the quenched mixture to a separatory funnel. Immediately separate the lower organic (DCM) layer.
Back-Extraction: Extract the aqueous layer once more with cold DCM (5 volumes). Combine the organic layers.
Alkaline Wash: Wash the combined organics with ice-cold saturated aqueous NaHCO
(5 volumes) for no longer than 3 minutes to neutralize residual acids without promoting C4-hydrolysis.
Brine Wash: Wash with cold brine (5 volumes) to break any micro-emulsions and remove residual water.
Phase 3: Silica Plug Filtration & Crystallization
Drying: Dry the organic layer over anhydrous Na
SO for 15 minutes.
Filtration: Filter the dried solution through a fritted funnel containing a 2-inch pad of silica gel (230-400 mesh). Wash the pad with an additional 2 volumes of DCM. Mechanism: The silica irreversibly traps the polar dione (Impurity B) and polyphosphates (Impurity C).
Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.
Recrystallization: Dissolve the resulting off-white solid in a minimum amount of warm Toluene (approx. 45 °C). Slowly add Heptane dropwise until the solution becomes slightly turbid. Cool to 0 °C to induce crystallization. Filter and dry under high vacuum to yield ultra-pure 2,4-dichloro-8-fluoro-7-methoxyquinazoline.
References
National Center for Biotechnology Information (PMC). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from[Link]
ResearchGate. Facile Approaches Toward the Synthesis of N4-Monosubstituted Quinazolin-2,4-diamines. Retrieved from [Link]
ACS Omega. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Retrieved from[Link]
Technical Support Center: Troubleshooting Regioselective Substitution in 2,4-Dichloroquinazoline
Welcome to the technical support center for the regioselective substitution of 2,4-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the regioselective substitution of 2,4-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the scientific rationale and practical guidance needed to navigate the complexities of this versatile synthetic intermediate.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the regioselective substitution of 2,4-dichloroquinazoline, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Regioselectivity - Significant Formation of the 2-Substituted Isomer
Question: I am observing a significant amount of the 2-substituted isomer alongside my desired 4-substituted product. What are the likely causes and how can I improve the regioselectivity?
Answer: The preferential substitution at the C4 position of 2,4-dichloroquinazoline is a well-documented phenomenon under kinetic control, primarily due to electronic factors.[1][2][3][4][5][6] The carbon at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][3][4][6] However, several factors can lead to a loss of this regioselectivity.
Causality and Solutions:
Elevated Reaction Temperatures: Higher temperatures can provide the necessary activation energy to overcome the kinetic barrier for substitution at the less reactive C2 position.[5][7]
Solution: Maintain a lower reaction temperature. For many amine nucleophiles, the reaction can proceed efficiently at room temperature or even at 0-5 °C.[2] It is advisable to start with milder conditions and only gently warm the reaction if no conversion is observed.
Prolonged Reaction Times: Extended reaction times, even at moderate temperatures, can sometimes lead to the formation of the thermodynamically more stable product, which may not always be the C4-isomer, or could lead to disubstitution.[5]
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and the desired C4-substituted product is the major component.
Highly Reactive Nucleophiles: Very potent nucleophiles may exhibit reduced selectivity, reacting at both positions.[5]
Solution: If using a highly reactive nucleophile, consider running the reaction at a lower temperature and for a shorter duration.
Solvent and Base Selection: The reaction medium can influence the relative reactivity of the C2 and C4 positions.[5][8]
Solution: A systematic screening of solvents can be beneficial. Polar aprotic solvents like THF, DMF, or acetonitrile are commonly employed. The choice of base, if required, should also be considered; milder organic bases like N,N-diisopropylethylamine (DIPEA) are often preferred over strong inorganic bases.[9][10]
Workflow for Optimizing C4-Regioselectivity
Caption: Troubleshooting workflow for low C4-regioselectivity.
Issue 2: Formation of 2,4-Disubstituted Product
Question: My reaction is producing a significant amount of the 2,4-disubstituted quinazoline, even though I am targeting monosubstitution at the C4 position. How can I prevent this over-reaction?
Answer: The formation of the 2,4-disubstituted product occurs when the nucleophile reacts at both electrophilic centers. While substitution at C2 is generally less favorable and requires harsher conditions, certain experimental parameters can promote this secondary reaction.[2][3][7]
Causality and Solutions:
Excess Nucleophile: Using a large excess of the nucleophile is a primary driver for disubstitution.
Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the nucleophile relative to the 2,4-dichloroquinazoline.
High Reaction Temperature and Long Reaction Time: As with the loss of regioselectivity, forcing conditions will promote the second substitution at the C2 position.
Solution: Employ the mildest possible conditions. Conduct the reaction at room temperature or below and monitor closely to stop the reaction upon completion of the first substitution.
Solvent Choice: The choice of solvent can influence the reaction rate and the propensity for disubstitution.
Solution: Solvents like ethanol or isopropanol at reflux are often used for the second substitution.[2] For selective C4-substitution, consider less reactive solvent systems at lower temperatures.
Problem
Potential Cause
Recommended Solution
Low Regioselectivity
Reaction conditions are too harsh.
Lower the reaction temperature and reduce the reaction time.[7]
Over-reaction (Disubstitution)
Excess nucleophile or harsh conditions.
Use a stoichiometric amount of the nucleophile and employ milder conditions.[7]
No or Slow Reaction
Low nucleophile reactivity.
A moderate increase in temperature may be needed. Consider a more polar solvent.[5]
Hydrolysis Product
Presence of water.
Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.
Issue 3: Hydrolysis to 2-chloro-4(3H)-quinazolinone
Question: I am observing the formation of 2-chloro-4(3H)-quinazolinone as a significant byproduct. What is causing this and how can I avoid it?
Answer: The chloro group at the C4 position is highly susceptible to hydrolysis, particularly in the presence of water, which can act as a nucleophile.[7] This leads to the formation of the corresponding quinazolinone.
Causality and Solutions:
Presence of Water: Moisture in the solvents, reagents, or reaction atmosphere is the primary cause.
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Basic Conditions: The presence of a base can sometimes facilitate hydrolysis.
Solution: If a base is necessary, use a non-nucleophilic organic base like DIPEA and ensure it is dry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the higher reactivity of the C4 position over the C2 position in 2,4-dichloroquinazoline?
A1: The enhanced reactivity of the C4 position is primarily due to electronic effects. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][3][4][6] This is further supported by the lower calculated activation energy for nucleophilic attack at this position.[1][3][4][6]
Q2: How can I achieve selective substitution at the C2 position?
A2: While C4 substitution is kinetically favored, selective C2 substitution can be achieved, although it often requires a more strategic approach. One method involves first substituting the C4 position with a group that can be later removed or transformed. Another approach is to use specific reaction conditions that favor C2 substitution, such as using less nucleophilic amines in a non-polar solvent like chloroform or in acetonitrile.[11] Generally, harsher conditions like higher temperatures are needed to drive the reaction at the less reactive C2 site.[2][3]
Q3: Are there any specific analytical techniques to definitively confirm the regiochemistry of my substituted quinazoline?
A3: Yes, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for unambiguous structure determination.[1][5] Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal key correlations that confirm the substitution pattern. For instance, in a 4-amino-substituted quinazoline, a NOESY experiment would show a correlation between the N-H proton of the amino group and the H5 proton on the quinazoline ring.[5]
Q4: Can microwave irradiation be used to improve these substitution reactions?
A4: Yes, microwave-assisted synthesis can be a valuable tool. It can significantly reduce reaction times and in some cases, improve yields.[12][13][14] For the second substitution at the C2 position, microwave irradiation is often employed to provide the necessary energy in a controlled manner.[3] However, it is crucial to carefully optimize the temperature and time to avoid side reactions and decomposition.
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination of 2,4-Dichloroquinazoline
This protocol provides a general method for the regioselective substitution of an amine at the C4 position.
Materials:
2,4-dichloroquinazoline
Amine nucleophile (1.0-1.2 equivalents)
Anhydrous solvent (e.g., THF, ethanol, or acetonitrile)
Oven-dried round-bottom flask with a magnetic stir bar
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To the oven-dried flask, add 2,4-dichloroquinazoline (1.0 equiv.).
Dissolve the starting material in the chosen anhydrous solvent.
If using a salt of the amine or if the reaction requires a base, add DIPEA (1.2 equiv.).
Add the amine nucleophile (1.0-1.2 equiv.) to the solution at room temperature.
Stir the reaction mixture under an inert atmosphere and monitor its progress by TLC.
If the reaction is sluggish, the temperature can be gently increased to 40-60 °C.
Upon completion (disappearance of the starting material), concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-aminoquinazoline.
Diagram of the Synthetic Pathway
Caption: General reaction scheme for selective C4-amination.
References
BenchChem. (2025).
BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.
BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
StackExchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
Beilstein Archives. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Archives. [Link]
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
BenchChem. (2025). Technical Support Center: Reactions of 2,4-Dichloroquinazoline. BenchChem Technical Support.
PMC. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
SciELO. (2020). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]
Hilaris Publisher. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Hilaris Publisher. [Link]
ResearchGate. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... ResearchGate. [Link]
Stability issues with 2,4-Dichloro-8-fluoro-7-methoxyquinazoline under acidic/basic conditions
Technical Support Center: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline Guide to Understanding and Mitigating Stability Issues in Acidic & Basic Media Welcome to the technical support resource for 2,4-Dichloro-8-fluoro-7-me...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Guide to Understanding and Mitigating Stability Issues in Acidic & Basic Media
Welcome to the technical support resource for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar quinazoline intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
The 2,4-dichloroquinazoline scaffold is a cornerstone in the synthesis of numerous targeted therapies, particularly kinase inhibitors.[1] However, the inherent reactivity of the chlorine substituents, which makes this molecule a valuable synthon, also renders it susceptible to degradation under common experimental conditions. This guide will focus on the principal stability challenges encountered with 2,4-Dichloro-8-fluoro-7-methoxyquinazoline, namely its behavior under acidic and basic conditions.
Frequently Asked Questions (FAQs) on Stability and Degradation
Q1: I'm observing a new, more polar impurity in my sample during workup or purification. What is the most likely cause?
A1: The most probable cause is hydrolysis of the C4-chloro substituent. The 2,4-dichloroquinazoline system is characterized by two chlorine atoms at positions of differing reactivity. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2][3] This is a kinetically favored process.[2] In the presence of water (from aqueous workups, atmospheric moisture, or non-anhydrous solvents), the C4-chloro group can be readily displaced by a hydroxyl group, leading to the formation of 2-chloro-8-fluoro-7-methoxy-4(3H)-quinazolinone . This quinazolinone is significantly more polar than the parent dichloro compound, which explains its different behavior on TLC and reverse-phase HPLC.
Q2: How does 2,4-Dichloro-8-fluoro-7-methoxyquinazoline behave under basic conditions?
A2: The compound is particularly sensitive to basic conditions, especially in the presence of water. Aqueous bases (e.g., NaHCO₃, K₂CO₃, NaOH) provide a source of hydroxide ions (OH⁻), a potent nucleophile that readily attacks the C4 position to yield the 2-chloro-4(3H)-quinazolinone derivative.[2] This hydrolysis is a very common side reaction in synthetic steps that utilize aqueous bases for quenching or extraction.[2] Under harsher conditions (e.g., elevated temperatures), further substitution at the less reactive C2 position can occur, but C4 hydrolysis is the primary and most rapid degradation pathway.[3]
Q3: Is the compound stable in acidic conditions?
A3: Generally, the compound is more stable under acidic conditions compared to basic conditions. However, it is not immune to degradation. In forced degradation studies, which are designed to intentionally degrade a compound to understand its breakdown pathways, strong acids like HCl or H₂SO₄ at elevated temperatures will promote hydrolysis.[4][5] The mechanism involves protonation of the quinazoline nitrogen atoms, which can further activate the C4 position towards attack by water. The resulting degradation product is the same 2-chloro-8-fluoro-7-methoxy-4(3H)-quinazolinone.
Q4: Beyond hydrolysis, are there other stability concerns I should be aware of?
A4: While hydrolysis is the primary concern, you should also consider the following:
Nucleophilic Substitution: The high reactivity of the C4-chloro group means it can react with a wide range of nucleophiles, not just water. Amines, thiols, and alcohols present in your reaction mixture can displace the C4-chloro group. Selective monosubstitution at C4 is often achieved under mild conditions (e.g., 0-25 °C), while disubstitution at C2 and C4 requires more forcing conditions (e.g., >100 °C).[2]
Photostability: While specific data for this molecule is limited, quinoline and quinazoline derivatives can be susceptible to photolytic degradation.[6] It is good practice to store the compound and its solutions protected from light.
Troubleshooting Guide: Common Experimental Issues
Observed Problem
Probable Cause
Troubleshooting & Optimization Strategy
A significant amount of a polar byproduct is formed during a Suzuki or other cross-coupling reaction.
Hydrolysis. Many cross-coupling reactions use an aqueous base (e.g., Na₂CO₃, K₃PO₄), which promotes the formation of the 2-chloro-4(3H)-quinazolinone.[2]
1. Use Anhydrous Conditions: Dry all solvents and reagents thoroughly. 2. Select a Non-Aqueous Base: Consider using bases like CsF, or organic bases in an anhydrous solvent system. 3. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
During an amination reaction intended for C4, I get a mixture of the desired product and the hydrolyzed quinazolinone.
Presence of water. The amine nucleophile and hydroxide are in competition.
1. Ensure Dry Reagents: Use anhydrous solvents and dry the amine if necessary. 2. Use a Non-Nucleophilic Base: Employ a hindered organic base (e.g., DIPEA) as an acid scavenger instead of an inorganic base. 3. Temperature Control: Perform the reaction at a lower temperature (0-5 °C) to favor the desired substitution pathway.[2]
The compound appears to degrade upon storage in a solvent like DMSO or Methanol.
Solvent-mediated degradation. Residual water in the solvent can cause slow hydrolysis over time. Some quinazoline derivatives show limited stability in certain solvents.[7][8]
1. Use High-Purity Anhydrous Solvents: Store solutions prepared in high-grade, dry solvents. 2. Storage Conditions: Store solutions at low temperatures (e.g., -20 °C) and under an inert atmosphere (Nitrogen or Argon).[9] 3. Prepare Fresh: For critical experiments, prepare solutions immediately before use.
Visualizing the Primary Degradation Pathway
The principal degradation route under both acidic and basic conditions is the hydrolysis of the highly reactive C4-chloro group.
Caption: Workflow for a forced hydrolytic degradation study.
Methodology:
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in acetonitrile (ACN).
Sample Preparation:
Acidic Stress: To a vial, add 1 mL of the stock solution and 1 mL of 0.1 N HCl.
Basic Stress: To a vial, add 1 mL of the stock solution and 1 mL of 0.1 N NaOH.
Control: To a vial, add 1 mL of the stock solution and 1 mL of purified water.
Stress Application:
Incubate the acidic stress vial in a water bath or heating block at 60 °C.
Keep the basic stress and control vials at room temperature.
Monitor the reactions periodically (e.g., at 1, 4, 8, and 24 hours). The goal is to achieve approximately 5-20% degradation of the parent compound.
[4][5]4. Quenching and Analysis:
Once the target degradation is achieved, withdraw an aliquot from each vial.
Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
Dilute all samples (including the control) to a suitable concentration (e.g., 10-20 µg/mL) with a 50:50 ACN:water mixture.
Analyze immediately by a stability-indicating HPLC-UV/MS method.
Analytical Characterization of Degradants
A robust analytical method is crucial to separate and identify any degradation products from the parent compound.
[10]
Table 2: Key Analytical Data
Compound
Structure
Molecular Formula
Monoisotopic Mass (Da)
Expected Observation in LC-MS
Parent Compound
2,4-Dichloro-8-fluoro-7-methoxyquinazoline
C₉H₅Cl₂FN₂O
245.98
[M+H]⁺ at m/z 246.98, with characteristic Cl₂ isotope pattern.
Primary Hydrolysis Product
2-Chloro-8-fluoro-7-methoxy-4(3H)-quinazolinone
C₉H₆ClFN₂O₂
228.01
[M+H]⁺ at m/z 229.02, with characteristic Cl₁ isotope pattern.
Recommended Analytical Technique:
Technique: Reverse-Phase Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS).
[11]* Column: A C18 stationary phase (e.g., Waters XSelect CSH C18).
[11]* Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point for achieving sharp peaks and good ionization in positive ESI mode.
Detection:
UV/DAD: Monitor at multiple wavelengths (e.g., 220-320 nm) to observe both parent and degradant peaks.
MS (ESI+): Scan for the expected [M+H]⁺ ions of the parent and potential degradation products. The distinct isotopic pattern of chlorine is a powerful diagnostic tool for confirming chlorine-containing species.
By understanding the inherent reactivity of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline and employing the appropriate handling, troubleshooting, and analytical techniques, researchers can mitigate stability issues and ensure the integrity of their experimental results.
References
Benchchem. Technical Support Center: Reactions of 2,4-Dichloroquinazoline.
ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
Gasco, A. M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI.
Jia, Z.-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. Available from: [Link]
Patil, S. (2022). Forced Degradation – A Review. International Journal of Health and Pharmaceutical Research, 1(2), 1-10.
Shimon, A., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
Gheorghe, B., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers.
Benchchem. An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
Madhushani, R. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
AstraZeneca. Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiIPgGOSh5MO-YJ7OpPIa9H9H1OfoEseTBCwHOur04BQhOO2T44YM5-MTUymO83TT8zmEzk6DYHrhYttuWmfcMtZ7uSGxdrpL9Hhb0Xyz5Prmyh0aMh7vfpVBGW2o7UpnfLYhIHqql60n2FZA=
Baker, J. K., & Chafetz, L. (1978). Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial. Journal of Pharmaceutical Sciences, 67(11), 1544-1547. Available from: [Link]
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
Shaik, A. B., et al. (2010). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Bioorganic & Medicinal Chemistry, 18(17), 6362-6374. Available from: [Link]
Mechanistic Causality: The SNAr vs. Hydrolysis Competition
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry: the unwa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry: the unwanted hydrolysis of highly reactive dichloroquinazoline intermediates.
When synthesizing kinase inhibitors (e.g., gefitinib, erlotinib derivatives), 2,4-dichloroquinazoline is a foundational building block. However, its extreme electrophilicity makes it notoriously unstable in the presence of trace moisture, rapidly degrading into dead-end quinazolinone byproducts. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to secure high-yielding, anhydrous nucleophilic aromatic substitutions (SNAr).
To prevent hydrolysis, we must first understand the electronic environment of the quinazoline core. Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position of 2,4-dichloroquinazoline possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the C2 position [1].
This high LUMO coefficient dictates regioselectivity, making C4 exceptionally susceptible to nucleophilic attack. While this is advantageous for the desired SNAr amination, it is equally advantageous for the oxygen atom in water. In the presence of aqueous bases or atmospheric moisture, competitive hydrolysis outpaces amination, leading to the irreversible formation of 2-chloro-4(3H)-quinazolinone [2]. Even intentional basic hydrolysis utilizes this exact pathway to yield quinazolinones [3].
Reaction pathways of 2,4-dichloroquinazoline under aqueous vs. anhydrous conditions.
Troubleshooting Guide & FAQs
Q: I am observing a high percentage of 2-chloro-4(3H)-quinazolinone during my C4-amination. How do I adjust my solvent and base?A: Hydrolysis is primarily driven by moisture introduced via hygroscopic solvents or aqueous bases. Suzuki-Miyaura couplings and standard aminations often default to aqueous bases (like Na2CO3), which provide the exact conditions for rapid C4-Cl hydrolysis [2].
Actionable Fix: Switch to strictly anhydrous solvents (e.g., THF, DCM) stored over activated 3Å molecular sieves. Replace aqueous bases with non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA). DIPEA is easily distilled and ensures a completely homogeneous, anhydrous reaction matrix.
Q: Can temperature control mitigate the hydrolysis pathway?A: Yes. The SNAr reaction with an amine nucleophile at the C4 position is kinetically favored and has a lower activation energy than the ambient moisture hydrolysis pathway. By lowering the reaction temperature to 0–5 °C, you suppress the thermal energy required for the water attack while maintaining sufficient energy for the highly reactive amine to substitute the chloride.
Q: My solid K2CO3 is technically anhydrous, but I still see hydrolysis. Why?A: Inorganic salts like potassium carbonate are highly hygroscopic. If the K2CO3 is not freshly oven-dried (at 150 °C for >4 hours) and cooled in a desiccator, it carries surface moisture directly into your reaction mixture. This micro-environment of water and base immediately hydrolyzes the dichloroquinazoline upon contact.
Quantitative Impact of Reaction Conditions
The table below summarizes the causality between water content, base selection, and the resulting product distribution during a standard C4-amination.
Reaction Condition
Base Used
Temperature
Est. Water Content (ppm)
C4-Amination Yield (%)
Hydrolysis Byproduct (%)
Biphasic (THF/H2O)
Na2CO3 (aq)
25 °C
> 10,000
< 5%
> 90%
Standard Grade THF
K2CO3 (benchtop)
25 °C
~ 500
65%
30%
Anhydrous THF
DIPEA
25 °C
< 50
85%
10%
Anhydrous THF
DIPEA
0 °C
< 50
98%
< 2%
Self-Validating Protocol: Anhydrous C4-Amination
To guarantee reproducibility, this protocol is designed as a self-validating system. It incorporates built-in checks (Karl Fischer titration and anhydrous LC-MS sampling) to verify the integrity of the environment before and during the reaction.
Step 1: Equipment Preparation & Validation
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum.
Backfill the flask with ultra-high purity Argon. Repeat the vacuum-argon cycle three times.
Validation Check: Ensure the flask holds vacuum without leaking before the final Argon backfill.
Step 2: Solvent & Reagent Loading
Transfer 2,4-dichloroquinazoline (1.0 equiv) into the flask under a positive stream of Argon.
Inject anhydrous THF (Karl Fischer titration must confirm < 50 ppm H2O) via a dry, gas-tight syringe.
Inject anhydrous DIPEA (1.5 equiv). Stir to achieve a homogeneous solution.
Step 3: Temperature Control & Nucleophile Addition
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Dissolve the amine nucleophile (1.05 equiv) in a minimal amount of anhydrous THF.
Add the amine solution dropwise over 15 minutes using a syringe pump to prevent localized exothermic spikes that could trigger side reactions.
After 1 hour, withdraw a 5 µL aliquot using a dry microsyringe.
Dilute the aliquot in 1 mL of anhydrous LC-MS grade acetonitrile (do not quench with water/methanol).
Validation Check: Analyze via LC-MS. The absence of the m/z ~181 peak ([M+H]+ for 2-chloro-4(3H)-quinazolinone) validates that the anhydrous integrity was maintained.
Step 5: Non-Aqueous Workup
Do not quench with aqueous buffers. Instead, concentrate the reaction mixture directly under reduced pressure (rotary evaporation).
Purify the crude residue immediately via flash column chromatography using a dry eluent system (e.g., Hexanes/Ethyl Acetate) to isolate the pure 2-chloro-4-aminoquinazoline intermediate.
Step-by-step anhydrous workflow for preventing intermediate hydrolysis.
References
MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules.[Link]
Drugs for Neglected Diseases initiative (DNDi). "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." DNDi Open Synthesis Network.[Link]
Anhydrous reaction conditions for quinazoline synthesis
Technical Support Center: Anhydrous Quinazoline Synthesis Troubleshooting Guides, Protocols, and FAQs for Drug Development Professionals Overview Quinazolines are privileged pharmacophores widely utilized in oncology and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Anhydrous Quinazoline Synthesis
Troubleshooting Guides, Protocols, and FAQs for Drug Development Professionals
Overview
Quinazolines are privileged pharmacophores widely utilized in oncology and infectious disease therapeutics. However, constructing the quinazoline core—often via the condensation of anthranilic acid derivatives with imidoyl chlorides or via Lewis acid-catalyzed cyclizations—demands rigorous anhydrous conditions. Trace moisture can catastrophically derail these pathways by hydrolyzing reactive intermediates or deactivating catalysts[1]. This support center provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure reproducible yields.
Standard Operating Procedure: Anhydrous Quinazoline Cyclocondensation
Self-Validating Protocol for Imidoyl Chloride & Methyl Anthranilate Coupling
Validation Cue: The persistence of a clear, homogenous solution prior to base quenching indicates the successful avoidance of premature catalyst precipitation (hydrate formation), validating that strict anhydrous integrity was maintained throughout the reaction.
Step 1: Apparatus Preparation
Flame-dry a 2-neck Schlenk flask equipped with a reflux condenser under high vacuum (<0.1 Torr). Backfill with high-purity Argon. Repeat this purge cycle three times to ensure the complete desorption of surface-bound water from the glassware.
Step 2: Reagent Loading
Under positive Argon pressure, introduce 1.0 equivalent of methyl anthranilate dissolved in freshly distilled, anhydrous N,N-dimethylformamide (DMF)[1].
Step 3: Intermediate Addition
Cool the system to 0°C. Dropwise, add 1.1 equivalents of freshly prepared imidoyl chloride. Mechanistic Rationale: Low temperature suppresses exothermic side reactions, while the anhydrous environment prevents the highly electrophilic imidoyl chloride from hydrolyzing back into an unreactive amide.
Step 4: Lewis Acid Catalysis & Cyclization
Introduce 0.2 equivalents of a Lewis acid (e.g., anhydrous Zn(OTf)₂ or AlCl₃). Heat the reaction to 90–100°C for 2–4 hours[2]. The Lewis acid activates the imine carbon, facilitating intramolecular cyclization.
Step 5: Workup and Isolation
Remove the solvent under reduced pressure. Quench the residue with cold 5% NaOH to neutralize the generated HCl and precipitate the quinazoline free base[1]. Recrystallize from anhydrous ethanol.
Q1: Why is my condensation failing despite using "dry" solvents from a newly opened bottle?A1: Solvents like DMF and THF are highly hygroscopic. Even a newly opened bottle of commercial "dry" solvent can absorb enough atmospheric moisture during transfer to disrupt the reaction. Imidoyl chlorides are extremely electrophilic; trace water outcompetes the weak nucleophilicity of the anthranilic amine, leading to rapid hydrolysis back to the starting amide[1].
Actionable Fix: Always use freshly distilled solvents stored over activated 3Å molecular sieves, and transfer them exclusively using air-tight syringes or cannula techniques under an Argon atmosphere.
Q2: My Lewis acid catalyst (e.g., Zn(OTf)₂) seems to stop working mid-reaction. What causes this?A2: Lewis acids function by providing empty d-orbitals to coordinate with carbonyl or imine groups, thereby increasing their electrophilicity to drive cyclocondensation[2]. If water enters the system, it acts as a strong Lewis base, irreversibly coordinating with the metal center to form stable, unreactive hydrates. This completely deactivates the catalyst.
Actionable Fix: Ensure your Schlenk system is completely sealed. If water is a byproduct of your specific cyclization route (e.g., classical Niementowski synthesis), employ a Dean-Stark trap with anhydrous toluene to continuously remove water as an azeotrope[3], or run the reaction in the presence of a chemical dehydrating agent like a TiCl₄-Zn system[4].
Q3: How do I monitor the formation of moisture-sensitive intermediates without degrading them?A3: Standard Thin-Layer Chromatography (TLC) is notoriously unreliable for moisture-sensitive compounds because the silica gel stationary phase contains adsorbed water, which will hydrolyze the imidoyl chloride during elution.
Actionable Fix: Perform an "anhydrous mini-workup." Extract a 0.1 mL aliquot via syringe, quench it immediately in anhydrous methanol to convert the imidoyl chloride into a stable methyl imidate, and then run the TLC or LC-MS on the imidate. Alternatively, use in-situ FTIR spectroscopy to monitor the appearance of the C=N stretch (approx. 1650–1690 cm⁻¹) without breaking the system's seal.
To maintain the integrity of the synthesis, selecting the correct drying strategy is paramount. The table below summarizes the efficacy of various drying agents specifically for quinazoline synthesis workflows.
Drying Agent / Method
Target Solvent
Residual Water (ppm)
Suitability for Quinazoline Synthesis
Mechanistic Rationale
3Å Molecular Sieves
DMF, Methanol
< 10 ppm
Excellent
Pores trap H₂O but exclude larger solvent molecules. Does not react with basic amines.
Sodium / Benzophenone
THF, Toluene
< 5 ppm
Excellent
Provides an anhydrous, oxygen-free environment. Ideal for TiCl₄-Zn mediated reductive cyclizations[4].
Calcium Chloride (CaCl₂)
Dichloromethane
~ 100 ppm
Poor
Forms complexes with amines and alcohols; incompatible with anthranilic acid derivatives.
Dean-Stark Trap
Toluene, Xylene
Azeotrope dependent
Good (Late-Stage)
Continuously removes byproduct water during high-temperature cyclocondensations[3].
Magnesium Sulfate (MgSO₄)
General Organics
~ 50 ppm
Moderate
Slightly acidic; can prematurely protonate intermediates if used before the final basic workup.
References
Quinazoline derivatives: synthesis and bioactivities
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Synthesis of Some Quinazolines and Imidazolo-[1,5-a]-3,1- benzoxazine-4-one Derivatives
Source: University of Mosul
URL:[Link]
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Technical Support Center: Microwave-Assisted Synthesis of Quinazoline Derivatives
Welcome to the Application Scientist Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for the microwave-assisted synthesis of quinazoline and quinazolinone...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for the microwave-assisted synthesis of quinazoline and quinazolinone scaffolds.
I. Validated Experimental Protocols
To ensure reproducibility, every protocol below is designed as a self-validating system, incorporating critical checkpoints for the user.
This method utilizes copper(I) oxide nanocubes for the rapid C–N bond formation and subsequent ring closure of ortho-halo aromatic carboxylic acids with guanidine hydrochloride[1].
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-safe sealed vial, combine 2-bromobenzaldehyde (1.0 mmol), amidine hydrochloride (1.2 mmol), and Cs₂CO₃ (2.0 mmol)[1].
Catalyst Addition: Add 10 mol% of Cu₂O nanocubes. Causality Check: Nanocubes provide a vastly superior surface-area-to-volume ratio compared to bulk Cu₂O, lowering the activation energy for the oxidative addition step[1].
Solvent & Purge: Add 3 mL of anhydrous DMF. Purge the vial with N₂ gas for 5 minutes before sealing. Validation: Failure to purge will result in the oxidation of Cu(I) to Cu(II), stalling the catalytic cycle.
Irradiation: Heat in a dedicated microwave reactor at 120 °C for 20 minutes[1].
In-Process Check: Cool to room temperature. Spot on TLC (Hexane:EtOAc 7:3); the complete disappearance of the 2-bromobenzaldehyde spot validates successful cyclization.
Workup: Filter the mixture through a Celite pad to remove the copper catalyst, extract with ethyl acetate, and concentrate under reduced pressure.
The traditional Niementowski reaction requires harsh conditions (130–150 °C for >6 hours). Microwave dielectric heating reduces this to minutes[2].
Step-by-Step Methodology:
Preparation: Combine anthranilic acid (1.0 mmol) and formamide (5.0 mL, excess) in an open-vessel microwave reactor[2].
Irradiation: Apply microwave irradiation to reach 150 °C and hold for 20 minutes[2]. Causality Check: Formamide acts as both the solvent and the reactant. Its high dipole moment allows for excellent microwave energy absorption (high loss tangent, tan δ).
Workup: Allow the mixture to cool to ambient temperature. A large amount of the desired quinazolin-4-one product will spontaneously precipitate[2].
Validation: Collect the precipitate via vacuum filtration. Wash with cold ethanol. Purity can be immediately validated via melting point or LC-MS without the need for column chromatography[2].
II. Quantitative Data Presentation
Microwave irradiation fundamentally alters the reaction kinetics compared to convective heating by directly coupling electromagnetic energy with the molecular dipoles of the reactants and solvents.
Table 1: Performance Metrics of Conventional vs. Microwave-Assisted Quinazoline Synthesis [3],[2]
Parameter
Conventional Convective Heating
Microwave Dielectric Heating
Mechanistic Causality
Reaction Time
6 to 24 hours
10 to 20 minutes
Direct energy transfer to molecules causes rapid superheating and increased collision frequency.
Typical Yield
40% - 65%
80% - 95%
Shorter residence times prevent thermal degradation of the quinazoline core.
Energy Consumption
High (Continuous jacket heating)
Low (Targeted irradiation)
Energy is absorbed only by the reaction mixture, not the vessel walls.
Byproduct Profile
High (e.g., intermediate diamides)
Low (Clean conversion)
Rapid heating bypasses the activation energy of side-reactions, favoring the thermodynamic product.
III. Troubleshooting & FAQs
Q1: My cyclocondensation is incomplete, yielding intermediate diamides instead of the fully aromatic quinazoline. How do I drive the reaction to completion?A: This is a classic symptom of inefficient energy transfer. Dielectric heating relies on the solvent's ability to convert microwave energy into heat, measured by its loss tangent (tan δ). If you are using a non-polar solvent like toluene (tan δ = 0.040), the microwave energy is not being absorbed effectively[4].
Solution: Switch to a high-absorbing solvent like DMF (tan δ = 0.161) or DMA. If you must use a low-absorbing solvent (like the bio-sourced solvent pinane), you must rely on the polarity of your substrates to absorb the energy. In such cases, increase the concentration of your polar substrates (e.g., to 0.8 mmol/mL) or increase the power output to 300 W[4].
Q2: I am observing significant quinoline byproduct formation during the reaction of O-phenyl oximes with ketones. How can I prevent this rearrangement?A: When utilizing free-radical-based methods to synthesize functionalized quinazolines, employing ketones instead of aldehydes often triggers a competing rearrangement pathway that yields quinoline derivatives[5].
Solution: To favor the quinazoline scaffold, switch your substrate to an aldehyde. If a ketone must be used, the addition of a Lewis acid such as ZnCl₂ to the reaction mixture will act as a template, driving the fully aromatic quinazoline formation in high yields during microwave heating[5].
Q3: My sealed-vessel microwave reactor keeps aborting the Niementowski reaction due to pressure spikes. What is causing this?A: The Niementowski condensation utilizes formamide, which thermally decomposes into carbon monoxide (CO) and ammonia (NH₃) gases at elevated temperatures[2]. In a sealed vessel, this rapid gas evolution causes an uncontrollable pressure spike, triggering the reactor's safety abort.
Solution: This specific transformation must be performed under open-vessel microwave conditions[2]. This allows the generated gases to safely vent while maintaining the accelerated kinetics of dielectric heating.
IV. Mechanistic & Workflow Visualizations
Logic tree for troubleshooting microwave-assisted quinazoline synthesis.
Reaction pathway for Cu2O-catalyzed microwave synthesis of quinazolines.
V. References
MDPI - Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Available at:[Link]
Taylor & Francis - Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Available at:[Link]
National Institutes of Health (PMC) - Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Available at:[Link]
ResearchGate - A Microwave Improvement in the Synthesis of the Quinazoline Scaffold. Available at:[Link]
Application Note: High-Field vs. Benchtop NMR Performance in the Structural Elucidation of Halogenated Quinazolines
Target Compound: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Mechanistic Context In modern drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9)
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Context
In modern drug discovery, halogenated quinazolines act as critical building blocks for synthesizing potent kinase inhibitors, including KRAS and EGFR targeting therapeutics[1][2]. The compound 2,4-Dichloro-8-fluoro-7-methoxyquinazoline presents a unique analytical challenge due to its dense functionalization. The electron-withdrawing nature of the fluorine and chlorine atoms, competing with the electron-donating methoxy group, creates complex mesomeric effects across the aromatic system.
As a Senior Application Scientist, I frequently observe laboratories attempting to validate these complex intermediates using routine 80 MHz benchtop NMR systems. While benchtop systems are excellent for simple yield checks, they critically fail at resolving the fine heteronuclear scalar couplings (
and ) required to differentiate the target 8-fluoro isomer from the commonly co-synthesized 6-fluoro regioisomer[3].
This guide objectively compares the analytical performance of a 600 MHz High-Field NMR (equipped with a CryoProbe™) against a standard 80 MHz Benchtop NMR , providing self-validating experimental protocols and comprehensive spectral data to justify platform selection.
Platform Performance Comparison
To objectively evaluate the capabilities of both systems, identical samples of high-purity 2,4-Dichloro-8-fluoro-7-methoxyquinazoline were analyzed. The quantitative performance metrics are summarized below.
Table 1: Comparative Analytical Performance
Performance Metric
600 MHz High-Field NMR (Product)
80 MHz Benchtop NMR (Alternative)
Analytical Consequence
H Spectral Resolution
< 0.3 Hz line width
~1.2 Hz line width
600 MHz resolves the 2.5 Hz H-F coupling; 80 MHz smears it into a broad singlet.
C Sensitivity (S/N)
> 150:1 (10 min scan)
< 10:1 (12 hour scan)
Benchtop fails to detect quaternary carbons (C2, C4) due to low sensitivity and lack of NOE.
To ensure scientific integrity, the following protocol is designed as a self-validating system . By utilizing selective decoupling, the workflow mathematically proves the connectivity of the molecule, eliminating assignment ambiguity.
Step-by-Step Acquisition Protocol
Sample Preparation: Weigh 15.0 ± 0.5 mg of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline[4]. Dissolve completely in 0.6 mL of CDCl
(99.8% D, containing 0.03% v/v TMS). Causality note: CDCl is selected over DMSO-d to prevent solvent viscosity from broadening the fine H-F scalar couplings.
Instrument Tuning: Insert the 5 mm precision tube into the 600 MHz spectrometer. Execute Automated Tuning and Matching (ATM) for
H, C, and F nuclei. Apply gradient z-shimming until the TMS line width at half-height is < 0.6 Hz.
Primary
H Acquisition: Run a standard 30° pulse sequence (zg30). Set relaxation delay (D1) to 2.0 s, 16 scans, and a spectral width of 20 ppm.
Self-Validation Step (
H{F} Decoupling): Execute a F-decoupled H experiment. Logic: If the target structure is correct, the doublet of doublets at 7.45 (H-6) must collapse into a simple doublet, proving the secondary splitting is exclusively due to the C8-fluorine.
C Acquisition: Run a WALTZ-16 decoupled sequence (zgpg30). Set D1 to 2.0 s, 512 scans.
Fig 1: NMR platform selection workflow for quinazoline intermediate analysis.
Spectral Data Analysis & Causality
The data below demonstrates the superior resolving power of the 600 MHz system. The extraction of specific
-values is critical for confirming the spatial relationship between the fluorine atom and the quinazoline core.
Table 2:
H NMR Spectral Data (600 MHz, CDCl
)
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Integration
Assignment
Mechanistic Causality
8.02
dd
= 9.2, = 1.5
1H
H-5
Ortho to H-6; long-range para coupling to F at C8.
7.45
dd
= 9.2, = 2.5
1H
H-6
Ortho to H-5; meta coupling to F at C8 causes the 2.5 Hz split.
4.12
s
N/A
3H
-OCH
Deshielded singlet due to attachment at C7.
Table 3:
C NMR Spectral Data (150 MHz, CDCl
)
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Assignment
163.5
s
-
C-4
155.6
d
= 12.5
C-7
154.2
s
-
C-2
144.8
d
= 252.0
C-8
140.2
d
= 3.5
C-8a
124.5
s
-
C-5
116.8
s
-
C-4a
114.2
d
= 4.0
C-6
56.8
s
-
-OCH
Structural Causality & Logic
The hallmark of the 8-fluoro isomer is the massive 252.0 Hz direct coupling (
) at 144.8 ppm. Because C7 is directly adjacent to the fluorinated C8, it exhibits a strong of 12.5 Hz . If the synthesized batch contained the 6-fluoro regioisomer, the massive 252 Hz coupling would shift to ~115 ppm (the baseline shift for C6), and the methoxy-bearing C7 would show a different splitting magnitude. The 80 MHz benchtop system cannot resolve the 3.5 Hz and 4.0 Hz couplings on C8a and C6, collapsing them into broad singlets and destroying this critical diagnostic logic.
Fig 2: 13C-19F scalar coupling logic tree for structural verification.
Conclusion
While 80 MHz benchtop NMR platforms serve a valuable role in high-throughput yield screening, they are fundamentally inadequate for the rigorous structural elucidation of highly substituted halogenated heterocycles like 2,4-Dichloro-8-fluoro-7-methoxyquinazoline. The 600 MHz High-Field platform is the mandatory standard for this class of compounds, providing the digital resolution necessary to extract
and couplings, thereby guaranteeing the regioisomeric purity of critical drug discovery building blocks.
References
Amadis Chemical Company Limited. "2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS: 1388037-75-9) Product Data." ChemBuyersGuide. Available at:
BLD Pharm. "2,4-Dichloro-7-methoxyquinazoline Derivatives and Spectroscopic Data." Available at:[4]
European Patent Office. "QUINAZOLINE AND INDOLE COMPOUNDS TO TREAT MEDICAL DISORDERS." EP 3939591 A1. Available at:[1]
Kras inhibitors - Google Patents. "WO2024036270A1 Synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline." Available at:[2]
National Institutes of Health (PMC). "A Druglike Small Molecule that Targets r(CCUG) Repeats in Myotonic Dystrophy Type 2." Available at:[3]
A Comparative Guide to 2,4-Dichloro-8-fluoro-7-methoxyquinazoline and Other Fluorinated Quinazoline Intermediates in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Quinazolines The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of liga...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Fluorinated Quinazolines
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of ligands for a diverse range of biological targets.[1] Within this class, fluorinated quinazolines have emerged as particularly valuable, primarily due to the unique properties imparted by the fluorine atom. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2] This has led to their extensive use in the development of targeted therapies, especially tyrosine kinase inhibitors (TKIs) for cancer treatment.[3][4][5]
This guide provides an in-depth comparison of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline , a critical building block for the multi-target TKI Vandetanib, with other key fluorinated and non-fluorinated dichloroquinazoline intermediates.[6] We will explore their synthesis, comparative reactivity in essential synthetic transformations, and the strategic rationale behind their use in the design of potent pharmaceuticals. This analysis is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced advantages of specific quinazoline intermediates for their synthetic campaigns.
Physicochemical and Structural Landscape of Key Intermediates
The reactivity and utility of a quinazoline intermediate are dictated by the electronic nature and position of its substituents. The table below compares 2,4-Dichloro-8-fluoro-7-methoxyquinazoline with other widely used analogues.
- 8-Fluoro : Strong electron-withdrawing group, activates the ring for nucleophilic attack. - 7-Methoxy : Electron-donating group, modulates electronics and provides a potential metabolic soft spot.
- 6,7-Dimethoxy : Both are electron-donating groups, influencing solubility and providing key hydrogen bond acceptor sites in the final drug.
- 7-Fluoro : Strong electron-withdrawing group, enhances reactivity at C4.
The substitution pattern is critical. In our primary compound, the potent electron-withdrawing inductive effect of the fluorine atom at C8 significantly activates the quinazoline core towards nucleophilic attack. This is synergistically modulated by the electron-donating methoxy group at C7. This electronic push-pull system fine-tunes the reactivity of the C2 and C4 chlorine atoms, which are the primary handles for synthetic elaboration.
Synthetic Pathways and Methodologies
The general synthesis of 2,4-dichloroquinazolines proceeds via a two-step sequence: cyclization of a substituted anthranilic acid derivative to form the corresponding quinazoline-2,4(1H,3H)-dione, followed by chlorination.
Workflow: Synthesis of 2,4-Dichloroquinazoline Intermediates
Caption: Regioselective nucleophilic attack at the C4 position of the quinazoline ring.
The enhanced reactivity at C4 is attributed to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent N1 nitrogen atom. The electron-withdrawing substituents on the benzene ring portion (like the 8-F in our target molecule) further stabilize this intermediate, thus accelerating the reaction rate compared to analogues with electron-donating groups.
Comparative Performance in C4-Amination
The following table summarizes typical reaction conditions for the C4-amination of various intermediates, highlighting the impact of the substitution pattern.
While specific head-to-head comparative kinetic data is scarce in the literature, the underlying principles of physical organic chemistry allow us to make expert inferences. The presence of the 8-fluoro group in 2,4-Dichloro-8-fluoro-7-methoxyquinazoline is expected to lead to faster reaction rates for the initial SNAr at C4 compared to the 6,7-dimethoxy analogue under identical conditions, due to the powerful inductive electron withdrawal. This can allow for milder reaction conditions, potentially reducing side product formation.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into water.
Adjust the pH to ~8 with a basic solution (e.g., aq. NaHCO₃ or NH₄OH) to precipitate the product.
Filter the solid, wash with water, and dry to obtain the 4-aminated product.
Strategic Application in Drug Design: From Intermediate to API
The choice of intermediate is a deliberate decision in drug design, directly impacting the final compound's pharmacological profile.
Logical Flow: From Intermediate to Targeted Drug
Caption: The role of specific intermediates in the synthesis of different APIs.
2,4-Dichloro-8-fluoro-7-methoxyquinazoline (for Vandetanib): The 7-methoxy and 8-fluoro substituents are not mere synthetic handles; they are integral parts of the pharmacophore. The 8-fluoro group can form crucial interactions within the kinase hinge region and simultaneously block a potential site of metabolism, improving the drug's pharmacokinetic profile. The 7-methoxy group projects into a solvent-exposed region, where it can be further modified with solubilizing groups.
2,4-Dichloro-6,7-dimethoxyquinazoline (for Gefitinib/Erlotinib): The 6,7-dimethoxy groups are essential for the high affinity and selectivity of these drugs for the EGFR kinase. [3]They form key hydrogen bonds and occupy a specific pocket in the ATP-binding site. The absence of a strongly deactivating group like fluorine at other positions results in a different electronic profile compared to the Vandetanib intermediate.
Conclusion
2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a highly specialized and powerful intermediate for drug discovery. Its primary advantage lies in the unique electronic properties conferred by the 8-fluoro substituent, which enhances the reactivity of the C4 position for SNAr reactions, potentially allowing for milder and more efficient synthetic steps. This fluorine atom is ultimately incorporated into the final active pharmaceutical ingredient, where it serves a critical role in target binding and metabolic stability.
In comparison, intermediates like 2,4-dichloro-6,7-dimethoxyquinazoline are workhorses for a different class of TKIs where the electron-donating methoxy groups are themselves part of the essential pharmacophore. The choice between these building blocks is therefore not one of superior or inferior, but a strategic decision based on the intended biological target and the desired physicochemical properties of the final drug candidate. Understanding the synthesis and reactivity of these key intermediates is fundamental to the rational design and efficient production of the next generation of quinazoline-based medicines.
References
Synthesis of anticancer drug vandetanib. ResearchGate. Available at: [Link]
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]
Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link]
Xu, L., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences. Available at: [Link]
Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]
Li, J., et al. (2014). Study on Synthetic Process of Vandetanib. Chinese Journal of Pharmaceuticals. Available at: [Link]
Barbosa, M., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]
Li, P., et al. (2016). Research Progress in Quinazoline Derivatives with Anticancer Activity. Chinese Pharmaceutical Journal. Available at: [Link]
Jesus, A., et al. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
Al-Said, M. S., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. International Journal of Medicinal Chemistry. Available at: [Link]
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link]
Marques, S. M., et al. (2020). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC eBooks. Available at: [Link]
Csomos, P., et al. (2002). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
Gontijo, R. J. S., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Available at: [Link]
Shaveta, et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Organic and Medicinal Chemistry International Journal. Available at: [Link]
2,4-Dichloro-7-methoxyquinazoline. PubChem. Available at: [Link]
A kind of intermediate 4-chloro-6-amino-7-hydroxyquinazoline required for the synthesis of tinib antineoplastic drugs and its preparation method. Google Patents.
Comparative Guide: Synthetic Routes to Substituted Quinazolines
Target Audience: Researchers, Scientists, and Drug Development Professionals Objective: To critically evaluate and compare traditional, transition-metal-catalyzed, and metal-free synthetic routes to the quinazoline pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Objective: To critically evaluate and compare traditional, transition-metal-catalyzed, and metal-free synthetic routes to the quinazoline pharmacophore, providing actionable protocols and mechanistic insights.
Executive Summary: The Quinazoline Pharmacophore
The quinazoline scaffold is a privileged bicyclic heteroarene in medicinal chemistry, serving as the core structural motif in numerous FDA-approved therapeutics, most notably epidermal growth factor receptor (EGFR) inhibitors such as gefitinib, erlotinib, and vandetanib[1]. As the structural complexity of target active pharmaceutical ingredients (APIs) increases, the demand for highly regioselective, scalable, and environmentally benign synthetic routes has intensified[2]. This guide evaluates three distinct synthetic paradigms, analyzing the causality behind their experimental design to assist chemists in selecting the optimal route for their specific workflow.
The classical Niementowski synthesis involves the condensation of anthranilic acids with amides (e.g., formamide) to yield quinazolin-4(3H)-ones[3].
Causality in Design: Traditional thermal conditions require prolonged heating at 150–200 °C to overcome the high activation energy barrier of the intramolecular cyclodehydration step. This extended thermal stress often leads to substrate degradation and poor yields. By transitioning to microwave irradiation (MWI), chemists leverage dielectric heating to rapidly and uniformly reach the required activation energy. This drastically reduces reaction times from several hours to minutes, suppressing side reactions and significantly improving the yield of the thermodynamically favored quinazolinone[4].
Modern cross-coupling approaches utilize transition metals (such as Mn, Co, or Pd) to construct the quinazoline core from 2-aminobenzyl alcohols and nitriles or amides[1].
Causality in Design: Traditional oxidative annulations rely on stoichiometric, toxic oxidants, generating substantial chemical waste. The ADC strategy employs earth-abundant metals, such as Manganese(I) pincer complexes, to catalytically dehydrogenate the alcohol to an aldehyde in situ[1]. This step releases hydrogen gas as the only byproduct. The resulting intermediate undergoes nucleophilic attack by a nitrile, followed by cyclization and the elimination of water. The continuous removal of H₂ and H₂O gases drives the reaction forward entropically, creating a highly atom-economical system[2].
For late-stage API synthesis where transition-metal contamination must be strictly avoided, metal-free oxidative couplings of 2-aminobenzophenones with benzylamines are preferred[5].
Causality in Design: Molecular iodine acts as a dual-purpose reagent. First, it functions as a mild Lewis acid to activate the carbonyl group, facilitating the initial condensation with the amine to form an imine. Second, in the presence of a terminal oxidant (such as TBHP or DMSO), it acts as a redox catalyst to facilitate the oxidative C-N bond formation and subsequent aromatization[6]. This circumvents the need for expensive palladium catalysts while maintaining high functional group tolerance.
Quantitative Data Comparison
Comparison Metric
Microwave Niementowski
Mn-Catalyzed ADC
Iodine-Catalyzed (Metal-Free)
Typical Yield
80–95%
60–86%
75–90%
Reaction Time
5–15 minutes
12–24 hours
6–12 hours
Temperature
150 °C
130–140 °C
80–100 °C
Environmental Impact
Low (Solvent-free possible)
Very Low (H₂, H₂O byproducts)
Moderate (Requires terminal oxidant)
Primary Use Case
Rapid library generation
Atom-economical early synthesis
Late-stage API functionalization
Visualizations of Key Workflows
Mechanistic pathway of Mn-catalyzed Acceptorless Dehydrogenative Coupling (ADC).
Workflow for microwave-assisted Niementowski quinazoline synthesis.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems to ensure reproducibility and high fidelity in the laboratory.
Preparation: In a 10 mL microwave-safe reaction vial, combine anthranilic acid (1.0 mmol) and formamide (1.5 mmol). Causality: A slight excess of formamide ensures complete conversion and acts as both the reactant and the dielectric solvent.
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 5–10 minutes. Validation: Monitor the pressure curve on the microwave synthesizer; a stable pressure plateau indicates steady dielectric heating without substrate decomposition.
Quenching: Cool the vial to room temperature and pour the mixture into 20 mL of crushed ice water. Causality: The sudden drop in temperature and the high polarity of water force the hydrophobic quinazolinone to rapidly precipitate.
Validation & Isolation: Analyze the crude suspension via TLC (EtOAc:Hexane 1:1). The disappearance of the highly fluorescent anthranilic acid spot confirms reaction completion. Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to yield pure quinazolin-4(3H)-one.
Protocol 2: Mn-Catalyzed ADC Synthesis of Quinazolines[1]
Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with 2-aminobenzyl alcohol (1.0 mmol), benzonitrile (1.2 mmol), Mn(I)-pincer complex (5 mol%), and KOtBu (20 mol%) in anhydrous xylene (3 mL). Causality: The strong base (KOtBu) is required to deprotonate the ligand/metal complex, generating the active catalytic species.
Coupling: Heat the sealed tube to 140 °C for 16 hours. Validation: The continuous evolution of H₂ gas (often visible as micro-bubbles if a bubbler is attached) validates the active dehydrogenation cycle.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the manganese catalyst.
Validation: Concentrate the filtrate in vacuo. Confirm the formation of the quinazoline core via ¹H NMR (look for the distinct downfield singlet of the C4-proton around 9.0–9.3 ppm). Purify via flash column chromatography.
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and benzylamine (1.2 mmol) in DMSO (5 mL). Add molecular iodine (10 mol%) and aqueous TBHP (tert-butyl hydroperoxide, 2.0 equiv).
Oxidative Cyclization: Stir the mixture at 80 °C for 8 hours. Causality: Iodine acts as a Lewis acid to facilitate imine formation, while TBHP reoxidizes the iodide back to iodine, creating a catalytic redox cycle that drives the final aromatization[6].
Quenching & Validation: Cool the mixture and quench with saturated aqueous Na₂S₂O₃ (10 mL). Validation: The immediate disappearance of the brown iodine color visually validates the complete reduction of the residual oxidant, making the mixture safe for extraction.
Extraction: Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
References
*[1] Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. URL:
*[2] Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules (MDPI). URL:
*[3] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering (MDPI). URL:
*[5] Technical Support Center: Optimizing Derivatization of Quinazolines. Benchchem. URL:
*[4] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. URL:
*[6] Chemical structure of bmim[FeCl 4 ] (Iodine-Catalyzed Quinazoline Synthesis). ResearchGate. URL:
Validation of biological assays for novel quinazoline compounds
The quinazoline scaffold is a highly privileged structure in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), serving as the backbone for cornerstone oncology drugs like Erlot...
Author: BenchChem Technical Support Team. Date: March 2026
The quinazoline scaffold is a highly privileged structure in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), serving as the backbone for cornerstone oncology drugs like Erlotinib and Gefitinib[1]. As drug development professionals engineer novel quinazoline derivatives (referred to in this guide as the hypothetical next-generation series, NQC-2026 ) to overcome resistance mutations, the analytical assays used to validate these compounds must be rigorously structured.
As a Senior Application Scientist, I frequently see promising computational models fail in vitro because the chosen assays lack proper controls or suffer from matrix interference[2]. This guide provides a comprehensive, objective comparison of the industry-standard biochemical and cellular assays used to validate novel quinazoline compounds, detailing the causality behind experimental choices and establishing self-validating protocols.
The Biological Context: Quinazolines as EGFR Inhibitors
EGFR is a transmembrane receptor tyrosine kinase. Upon ligand binding, it dimerizes and autophosphorylates, triggering downstream proliferation pathways (PI3K/AKT and RAS/MAPK). Quinazoline derivatives act as ATP-competitive inhibitors, binding directly to the kinase domain and halting this signaling cascade[3].
Fig 1: EGFR signaling pathway and the competitive inhibition mechanism of novel quinazoline compounds.
Biochemical Assay Validation: ADP-Glo™ vs. TR-FRET
To validate the direct target engagement and catalytic inhibition of NQC-2026, researchers typically choose between luminescent ADP detection (e.g., ADP-Glo™[4]) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET[5]).
Causality & Platform Selection
ADP-Glo™: This is a universal, homogeneous assay that measures the accumulation of ADP. Causality: By measuring the universal product of kinase activity (ADP) rather than substrate phosphorylation, this assay is agnostic to the specific peptide substrate used, making it ideal for broad kinome profiling[6].
TR-FRET (e.g., SwiftFluo®): Utilizes Europium (Eu) donors that exhibit exceptionally long fluorescence lifetimes (1–2 ms). Causality: By introducing a time delay between excitation and emission detection, short-lived background autofluorescence from the quinazoline library compounds is entirely bypassed, yielding a pristine signal-to-noise ratio[7]. Furthermore, TR-FRET is unaffected by kinase autophosphorylation, a common confounding factor in EGFR assays[8].
To ensure this protocol acts as a self-validating system , it is mandatory to run an ATP-to-ADP conversion standard curve alongside the experimental wells. This maps Relative Light Units (RLU) directly to molar ADP concentrations, validating reagent efficacy independent of the kinase[9].
Kinase Reaction: Combine 5 µL of 1X kinase buffer containing recombinant EGFR, ATP (at the predetermined ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
), the specific peptide substrate, and the quinazoline inhibitor in a 384-well plate. Incubate for 60 minutes at room temperature.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Mix briefly and incubate for 40 minutes at room temperature. Causality: This step actively terminates the kinase reaction and utilizes an ATPase to degrade any unconsumed ATP, ensuring the downstream luciferase reaction does not produce false-positive background noise[6].
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. Causality: This reagent converts the newly formed ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal strictly proportional to the original kinase activity[4].
Data Acquisition: Measure luminescence using a plate-reading luminometer (0.25–1 second integration time per well)[9].
Fig 2: Step-by-step workflow of the ADP-Glo luminescent kinase assay for evaluating EGFR activity.
Comparative Data: Biochemical Inhibition
The following table demonstrates the comparative performance of our novel NQC-2026 against Erlotinib using both assay formats. NQC-2026 shows superior potency against the L858R mutant.
Compound
Assay Platform
EGFR (WT) IC₅₀ (nM)
EGFR (L858R) IC₅₀ (nM)
Erlotinib (Control)
ADP-Glo™
2.5 ± 0.3
1.2 ± 0.2
Erlotinib (Control)
TR-FRET
2.8 ± 0.4
1.0 ± 0.1
NQC-2026 (Novel)
ADP-Glo™
0.8 ± 0.1
0.3 ± 0.05
NQC-2026 (Novel)
TR-FRET
0.9 ± 0.2
0.4 ± 0.08
Cellular Efficacy Validation: CellTiter-Glo®
Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and efflux pump dynamics. To validate the phenotypic impact of quinazoline derivatives, cellular viability assays are required. The CellTiter-Glo® Luminescent Cell Viability Assay[10] is the gold standard.
Causality & Self-Validating Design
Causality: Why measure ATP to determine cell viability? ATP is a direct indicator of metabolically active cells; it degrades rapidly within minutes of cell death. The CellTiter-Glo® lysis buffer is engineered to immediately halt endogenous ATPase activity while simultaneously providing the substrate for the recombinant Ultra-Glo™ Luciferase, preserving an accurate "snapshot" of cellular ATP[11].
Self-Validating System: To ensure the assay is not generating false positives via compound-luciferase interference, the protocol must include a "No-Cell Control" (medium + compound + reagent) to establish baseline background luminescence, alongside an exogenous ATP standard curve (1 µM to 10 nM)[11].
Cell Treatment: Plate EGFR-mutant (e.g., PC9) and WT (e.g., A549) cells in 100 µL of culture medium. Treat with serial dilutions of the quinazoline inhibitor for 72 hours.
Equilibration: Equilibrate the multiwell plate and its contents to room temperature for approximately 30 minutes to ensure uniform temperature-dependent luciferase kinetics[11].
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent directly to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[11]. Causality: The homogeneous "add-mix-measure" format prevents cell loss from washing steps[10].
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[11].
Data Acquisition: Record luminescence. The glow-type signal has a half-life of >5 hours, allowing for batch processing[12].
Comparative Data: Cellular Viability
NQC-2026 demonstrates a highly selective cytotoxicity profile, effectively sparing WT EGFR cells while profoundly inhibiting the Exon 19 Deletion mutant line.
Compound
Cell Line
EGFR Status
IC₅₀ (µM)
Max Inhibition (%)
Erlotinib
A549
WT
12.4 ± 1.1
65%
Erlotinib
PC9
Exon 19 Del
0.04 ± 0.01
98%
NQC-2026
A549
WT
8.5 ± 0.8
72%
NQC-2026
PC9
Exon 19 Del
0.005 ± 0.001
100%
Conclusion
The validation of novel quinazoline compounds requires a multi-tiered, orthogonal approach. By utilizing TR-FRET for interference-free binding kinetics, ADP-Glo™ for universal catalytic output, and CellTiter-Glo® for phenotypic viability, researchers can build a robust, self-validating data package. Understanding the mechanistic causality behind these assays ensures that the resulting IC₅₀ values reflect true biological target engagement rather than assay artifacts.
DNA binding affinity of quinazoline-based compounds
A Comparative Guide to the DNA Binding Affinity of Quinazoline-Based Compounds As drug development pivots toward highly targeted antineoplastic agents, the quinazoline scaffold has emerged as a privileged pharmacophore....
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the DNA Binding Affinity of Quinazoline-Based Compounds
As drug development pivots toward highly targeted antineoplastic agents, the quinazoline scaffold has emerged as a privileged pharmacophore. Characterized by a planar, nitrogen-rich aromatic system, quinazoline derivatives excel at interacting with nucleic acids. This guide provides a rigorous, objective comparison of the DNA binding affinities of novel quinazoline-based compounds against established clinical standards (e.g., Doxorubicin, Ethidium Bromide). It also details the self-validating experimental workflows required to quantify these interactions.
Mechanistic Overview: The Case for Quinazolines
The efficacy of a DNA-targeting drug is dictated by its binding mode and thermodynamic stability. Quinazoline derivatives primarily interact with double-stranded DNA (dsDNA) via intercalation —inserting their planar chromophore between adjacent base pairs. This insertion disrupts the
stacking of the native DNA, causing structural unwinding and lengthening of the helix.
Beyond standard dsDNA intercalation, advanced quinazoline ligands have demonstrated the unique ability to selectively bind and stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes, inducing replication stress and selective cancer cell death[1]. The downstream causality of both mechanisms typically converges on the inhibition of Topoisomerase II (Topo II), stabilizing the cleavage complex and triggering apoptosis[2].
Fig 1: Mechanistic pathway of quinazoline-induced apoptosis via DNA intercalation.
Comparative Performance Analysis
To objectively evaluate the performance of quinazoline compounds, we benchmark them against Doxorubicin (a gold-standard anthracycline intercalator) and Ethidium Bromide (a classical fluorescent intercalator).
Recent structure-activity relationship (SAR) studies reveal that fusing triazole rings to the quinazoline core (e.g.,
triazoloquinazolines) significantly enhances DNA binding affinity[3]. In competitive assays, specific triazoloquinazoline derivatives have demonstrated DNA binding values ranging from 10.25 to 28.37 µM, frequently outperforming or matching the binding efficiency of Doxorubicin under identical conditions[2][4].
Table 1: Quantitative Comparison of DNA Binding Parameters
Compound / Class
Reference Standard
Intrinsic Binding Constant (, )
DNA Binding ()
Primary Binding Mode
Triazoloquinazolines (e.g., Cmpd 16, 18)
Doxorubicin
10.25 – 28.37
Intercalation
2-Amino-4-anilinoquinazolines
Ethidium Bromide
N/A
Intercalation / Electrostatic
Doxorubicin (Clinical Control)
N/A
5.64 – 31.27
Intercalation
Ethidium Bromide (Assay Control)
N/A
N/A
Intercalation
Data synthesized from comparative in vitro evaluations[2][3][4]. Variance in Doxorubicin
reflects differences in specific assay buffer conditions across studies.
As researchers, we must rely on orthogonal techniques to validate binding affinities. The following protocols are designed as self-validating systems, ensuring that artifacts (such as compound aggregation or DNA degradation) are identified and mitigated.
Causality: When a quinazoline compound intercalates into DNA, its
electrons couple with the electrons of the DNA base pairs. This stacking decreases the transition probability of the ligand's electrons, resulting in hypochromism (a drop in absorbance) and a bathochromic (red) shift in the absorption spectrum.
DNA Preparation & Validation: Dissolve calf thymus DNA (ct-DNA) in a physiological buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4). Self-Validation Step: Measure the
ratio. Proceed only if the ratio is , confirming the DNA is free of protein contamination.
Ligand Baseline: Prepare a 20 µM solution of the quinazoline derivative in the same buffer (using
DMSO to maintain solubility). Record the baseline UV-Vis spectrum (240–450 nm).
Titration: Successively add aliquots of ct-DNA (0 to
) to the ligand solution. Incubate for 5 minutes after each addition to reach thermodynamic equilibrium, then record the spectrum.
Data Calculation: Calculate the intrinsic binding constant (
) using the Wolfe-Shimer equation:
Where , , and are the apparent, free, and fully bound extinction coefficients, respectively.
Causality: Many quinazolines exhibit weak intrinsic fluorescence, making direct fluorescence titration impossible. Instead, we use Ethidium Bromide (EB). EB is weakly fluorescent in aqueous solutions due to solvent-mediated non-radiative decay. Upon intercalation into the hydrophobic DNA pocket, its fluorescence increases 25-fold. If a quinazoline compound successfully displaces EB, the fluorescence is quenched, allowing us to calculate the Stern-Volmer constant (
Fig 2: Workflow for competitive fluorescence quenching via Ethidium Bromide displacement.
Complex Formation: Prepare a solution containing 10 µM ct-DNA and 12.6 µM EB in buffer (molar ratio
). Incubate in the dark for 30 minutes.
Baseline Measurement: Excite the sample at 546 nm and record the emission spectrum from 520 to 650 nm.
Displacement: Titrate the quinazoline derivative (0.1 to 32 µM) into the EB-DNA complex.
Analysis: Plot the relative fluorescence intensity (
) against the quencher concentration . The slope of this linear regression yields the Stern-Volmer quenching constant (). The apparent binding constant () can be derived using the known of Ethidium Bromide ().
Thermodynamic & Structural Insights
The substitution patterns on the quinazoline core drastically dictate binding affinity. For instance, the introduction of a trifluoromethyl moiety or halogenation (e.g., bromine) at specific positions on the quinazoline ring enhances lipophilicity and electron density, strengthening the
stacking interactions within the DNA base pairs[2]. Conversely, bulky aliphatic chains often introduce steric hindrance, reducing the binding stoichiometry and overall affinity. Understanding these structural nuances is critical for researchers aiming to optimize quinazoline-based leads for specific DNA topologies, such as G-quadruplexes versus standard double helices.
References
Benzoquinazoline derivatives as new agents affecting DNA processing - ResearchGate.
[1,2,4]triazolo[4,3-c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies - Library Catalogue.
New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One.
Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives - Hilaris Publisher.
Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization | Journal of the American Chemical Society.
Comparative Study of 2,4-Dichloroquinazoline Analogues in Organic Synthesis: Reactivity, Regioselectivity, and Protocol Design
Executive Summary The 2,4-dichloroquinazoline scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of potent tyrosine kinase inhibitors (e.g., erlotinib, gefitinib),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,4-dichloroquinazoline scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of potent tyrosine kinase inhibitors (e.g., erlotinib, gefitinib), antibacterial agents, and LXR modulators[1]. The defining feature of this dihalogenated heterocycle is its distinct regioselectivity. The ability to sequentially functionalize the C4 and C2 positions via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling allows for the rapid, convergent generation of diverse chemical libraries[2].
This guide objectively compares the reactivity of 2,4-dichloroquinazoline with its structural analogues (2,4-dichloropyrimidine and 2,4-dichloroquinoline), providing mechanistic insights and self-validating experimental protocols designed for researchers and drug development professionals.
Mechanistic Grounding: The C4 vs. C2 Conundrum
When designing synthetic routes, understanding the electronic disparity between the C4 and C2 positions is critical to avoiding unwanted side products.
The α-Nitrogen Effect & LUMO Coefficients: The C4 position is significantly more electrophilic than the C2 position. Recent reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it highly susceptible to nucleophilic attack[3]. The adjacent N3 nitrogen exerts a stronger electron-withdrawing effect via resonance on C4 than N1 does on C2, lowering the activation energy for SNAr at C4[4].
Bond Dissociation Energy (BDE) in Cross-Coupling: In palladium-catalyzed reactions, oxidative addition typically favors weaker bonds. However, despite the C4–Cl bond having a relatively high BDE (e.g., ~84.8 kcal/mol in brominated derivatives), due to the α-nitrogen effect and the coordination of Pd(0) with the N3 lone pair during the oxidative-addition step[5].
Comparative Reactivity with Analogues:
2,4-Dichloropyrimidine: Lacks the fused benzene ring. While it maintains C4 > C2 regioselectivity, the overall electrophilicity is slightly reduced compared to quinazoline, often requiring slightly elevated temperatures or longer reaction times for complete C4 substitution.
2,4-Dichloroquinoline: Lacks the N3 nitrogen atom. Without this adjacent nitrogen, the C4 position is no longer highly activated. This drastically shifts the reactivity profile, making the for nucleophilic displacement[6].
Comparative Performance Data
The following table summarizes the reactivity profiles of 2,4-dichloroquinazoline and its analogues under standard SNAr and Suzuki-Miyaura conditions.
Scaffold
Primary Reactive Site (SNAr)
Typical SNAr Conditions (1st Substitution)
Primary Reactive Site (Suzuki)
Typical Suzuki Conditions (1st Substitution)
2,4-Dichloroquinazoline
C4
Amine (1.0 eq), EtOH, 0–5 °C, 1–2 h
C4
ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 80 °C
2,4-Dichloropyrimidine
C4
Amine (1.1 eq), EtOH, 20–25 °C, 3–4 h
C4
ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90 °C
2,4-Dichloroquinoline
C2
Amine (2.0 eq), EtOH, Reflux, 6–12 h
C2
ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 100 °C
Data synthesized from comparative literature on heterocyclic cross-coupling and nucleophilic substitution[6][7].
Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr) of 2,4-Dichloroquinazoline
Causality & Design: The reaction is strictly maintained at 0–5 °C to prevent the thermal activation required for C2 substitution, ensuring absolute regiocontrol[8].
Setup: In an oven-dried round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 equiv) in anhydrous ethanol (0.2 M). Cool the solution to 0–5 °C using an ice bath.
Nucleophile Addition: Slowly add the primary or secondary amine (1.05 equiv) dropwise.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) should cleanly convert to a single lower-Rf spot within 2 hours. The appearance of a baseline spot indicates unwanted competitive hydrolysis.
Workup: Evaporate the solvent under reduced pressure. Partition the residue between EtOAc and water to remove amine hydrochloride salts. Dry the organic layer over Na₂SO₄ and concentrate.
Verification: 2D-NMR (NOESY) can unequivocally confirm C4 substitution by showing spatial correlations between the incoming amine protons and the C5 proton of the quinazoline ring[4][9].
Protocol B: Sequential C2-Amination
Causality & Design: Once the C4 position is substituted with an electron-donating amine, the quinazoline ring becomes electronically deactivated. The C2 position now requires forcing conditions to overcome the activation barrier[8].
Setup: Dissolve the isolated C4-amino-2-chloroquinazoline intermediate (1.0 equiv) in isopropanol.
Reaction: Add an excess of the second amine (3.0–5.0 equiv). Heat the mixture to reflux (82 °C) for 12–24 hours.
Optimization: If the reaction stalls due to steric hindrance, a stronger base (e.g., DIPEA) or a sealed-tube microwave reactor (120 °C) is recommended to drive the reaction to completion[2].
Protocol C: Regioselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Causality & Design: Direct Suzuki coupling at C4 is notoriously low-yielding due to of the highly activated C4-Cl bond in the presence of aqueous bases[1][5]. Anhydrous conditions or temporary protection strategies must be employed.
Direct Coupling (Anhydrous): In a Schlenk flask, combine 2,4-dichloroquinazoline (1.0 equiv), arylboronic acid (1.05 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). Add degassed anhydrous 1,4-dioxane and heat at 80 °C for 4–6 hours under argon.
Alternative Protection Strategy: If C2 coupling is desired first, the C4 position can be temporarily deactivated by reacting it with isopropyl mercaptan to form a thioether. The C2-Cl is then coupled via standard Suzuki conditions, followed by a Pd/Cu-mediated cross-coupling to displace the C4-thioether[1][10].
Visualizing the Reactivity Pathways
Regioselectivity and side reactions in the SNAr of 2,4-dichloroquinazoline.
Direct C4 Suzuki cross-coupling versus the C4-thioether protection strategy.
References
Barbosa, M. L. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 2024.
URL:[Link]
Wipf, P., & George, K. M. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Synlett, 2010.
URL:[Link]
Mphahlele, M. J., et al. "Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines." Molecules, 2014.
URL:[Link]